molecular formula C9H9F4NO B1416050 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine CAS No. 2229397-91-3

2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine

Cat. No.: B1416050
CAS No.: 2229397-91-3
M. Wt: 223.17 g/mol
InChI Key: CRQQNPNIUXKKDP-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine (CAS: See COA

Properties

IUPAC Name

2-[4-fluoro-2-(trifluoromethyl)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c10-6-1-2-8(15-4-3-14)7(5-6)9(11,12)13/h1-2,5H,3-4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQQNPNIUXKKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the chemical properties, synthesis, and pharmacological relevance of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine , a specialized fluorinated building block used in the development of CNS-active agents and voltage-gated ion channel modulators.

Executive Summary

2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine is a high-value fluorinated intermediate characterized by a phenoxyethylamine scaffold substituted with a para-fluorine and an ortho-trifluoromethyl group. This specific substitution pattern confers unique physicochemical properties—enhanced metabolic stability, increased lipophilicity, and altered electronic distribution—making it a critical "warhead" or scaffold in medicinal chemistry. It is primarily utilized in the synthesis of Sodium Channel (Nav1.[1]8) Inhibitors , Dopamine D4 Antagonists , and Serotonin (5-HT) Modulators .

Chemical Identity & Structural Analysis

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]ethanamine
Common Name 4-Fluoro-2-trifluoromethylphenethylamine ether
Molecular Formula C₉H₉F₄NO
Molecular Weight 223.17 g/mol
Parent Phenol CAS 130047-19-7 (4-Fluoro-2-trifluoromethylphenol)
Core Scaffold Phenoxyethylamine (Bioisostere of Phenethylamine)
Physicochemical Profile

The presence of the trifluoromethyl (-CF₃) and fluoro (-F) groups drastically alters the properties of the ethylamine tail compared to a non-fluorinated analog.

  • Lipophilicity (LogP): Estimated at 2.8 – 3.2 . The -CF₃ group adds significant hydrophobicity, facilitating blood-brain barrier (BBB) penetration, crucial for CNS targets.

  • Electronic Effects:

    • 4-Fluoro: A weak electron-withdrawing group (EWG) by induction but electron-donating by resonance. It blocks the primary site of metabolic oxidation (para-position).

    • 2-Trifluoromethyl: A strong EWG. It lowers the pKa of the ether oxygen's lone pairs, reducing the potential for oxidative dealkylation at the ether linkage.

  • Basicity (pKa): The primary amine typically has a pKa of ~9.5 . The electron-withdrawing nature of the phenyl ring is insulated by the ethylene linker, leaving the amine basicity largely unperturbed compared to direct anilines.

Synthesis & Manufacturing Methodologies

The synthesis of this compound requires overcoming the low nucleophilicity of the parent phenol (due to the electron-withdrawing CF₃ group). A standard Williamson ether synthesis often fails to yield high purity due to competitive polymerization or incomplete conversion.

Optimized Synthetic Route (Gabriel Synthesis Variation)

This protocol ensures mono-alkylation and high purity of the primary amine.

Step 1: Phenoxide Formation

  • Reagents: 4-Fluoro-2-trifluoromethylphenol (1.0 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: DMF or Acetonitrile (Polar aprotic is essential).

  • Conditions: 60°C, 1 hour. Note: The phenol is acidic; complete deprotonation is visible by color change.

Step 2: Alkylation

  • Reagent: N-(2-Bromoethyl)phthalimide (1.1 eq).

  • Mechanism:

    
     displacement of bromide by the phenoxide.
    
  • Conditions: 80°C, 4-6 hours.

  • Intermediate: N-[2-(4-Fluoro-2-trifluoromethylphenoxy)ethyl]phthalimide.

Step 3: Deprotection (Hydrazinolysis)

  • Reagent: Hydrazine hydrate (

    
    ).
    
  • Solvent: Ethanol.

  • Conditions: Reflux, 2 hours.

  • Workup: Acidify to precipitate phthalhydrazide, filter, then basify filtrate to extract the free amine.

Visualization of Synthetic Pathway

Synthesis Phenol 4-Fluoro-2-trifluoromethylphenol (CAS 130047-19-7) Intermediate Phthalimide Ether Intermediate Phenol->Intermediate K2CO3, DMF, 80°C (SN2 Alkylation) Phthalimide N-(2-Bromoethyl)phthalimide Phthalimide->Intermediate Product 2-(4-Fluoro-2-CF3-phenoxy)ethylamine Intermediate->Product EtOH, Reflux (Hydrazinolysis) Hydrazine Hydrazine Hydrate (Deprotection) Hydrazine->Product

Figure 1: Gabriel Synthesis pathway preventing poly-alkylation and ensuring primary amine specificity.

Reactivity & Metabolic Stability

Metabolic Blocking (The Fluorine Effect)

In drug design, this molecule is often selected to improve the half-life (


) of a drug candidate.
  • Para-Blockade: The C-4 position of a phenyl ring is the most susceptible to Cytochrome P450 (CYP) oxidation. Substituting Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this degradation pathway.

  • Ortho-Steric Shield: The bulky

    
     group at the 2-position creates steric hindrance, protecting the ether oxygen from O-dealkylation enzymes.
    
Chemical Stability
  • Acid Stability: The ether linkage is stable to aqueous acid (HCl,

    
    ) at ambient temperatures, allowing for salt formation (e.g., Hydrochloride salt) for storage.
    
  • Nucleophilic Attack: The aromatic ring is activated for Nucleophilic Aromatic Substitution (

    
    ) at the fluorine position only under extreme conditions (strong nucleophiles like thiols in high heat), making it chemically robust under physiological conditions.
    

Pharmacological Applications[1][2]

This moiety serves as a critical pharmacophore in several therapeutic classes:

Nav1.8 Sodium Channel Inhibitors

Patents (e.g., WO2023160509A1) indicate the use of 4-fluoro-2-trifluoromethylphenol derivatives in constructing inhibitors for Nav1.8 , a voltage-gated sodium channel involved in nociception (pain sensing). The ethylamine tail often serves as a linker to a larger heterocyclic core (e.g., pyridine or pyrimidine).

Dopamine D4 & Serotonin Modulation

The structural similarity to Fluoxetine (which contains a 4-trifluoromethylphenoxy moiety) suggests utility in CNS targets. The 2-CF3/4-F substitution pattern is explored to modulate selectivity between 5-HT and Dopamine transporters (DAT/SERT) by altering the twist angle of the phenoxy ring relative to the side chain.

Biological Signaling Visualization

BioActivity Compound 2-(4-Fluoro-2-CF3-phenoxy)ethylamine Nav18 Nav1.8 Channel (Pain Signaling) Compound->Nav18 Linker/Warhead D4 Dopamine D4 Receptor (CNS Modulation) Compound->D4 Pharmacophore SERT Serotonin Transporter (Reuptake Inhibition) Compound->SERT Analog Testing Block Pore Blockade / State Stabilization Nav18->Block Bind Orthosteric Binding D4->Bind

Figure 2: Pharmacological targets and mechanisms of action for phenoxyethylamine derivatives.

Handling & Safety Protocols

Hazard Identification
  • Corrosivity: As a primary amine, the free base is corrosive to skin and mucous membranes.

  • GHS Classification: Skin Corr. 1B (H314), Eye Dam. 1 (H318).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Convert to HCl salt for long-term stability.

Emergency Protocol
  • Skin Contact: Immediately wash with 5% acetic acid (if available) followed by copious water.

  • Inhalation: Move to fresh air. If pulmonary edema is suspected (due to amine vapors), seek medical attention.

References

  • Nav1.8 Inhibitor Synthesis: WO2023160509A1 - Amidine derivative compounds and their preparation method and use.[1] (2023).[2]

  • Dopamine D4 Antagonists: US Patent 6,869,904 - Combination treatment for depression, anxiety and psychosis. (2001).[3]

  • Phenol Precursor Data: 4-Fluoro-2-(trifluoromethyl)phenol (CAS 130047-19-7) Physicochemical Properties.[2][4][5][6] PubChem.

  • Synthetic Methodology: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[7] (Gabriel Synthesis for Amines). Wiley-Interscience.

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. The incorporation of fluorine and trifluoromethyl moieties into molecular scaffolds can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and bioavailability.[1][2] This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine, a compound of interest in medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we present a self-validating workflow that ensures scientific rigor and unequivocal structural assignment. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of complex organic molecules.

Introduction: The Rationale for a Multi-faceted Analytical Approach

This guide will systematically detail the application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to the structural analysis of the target compound. The causality behind experimental choices and the interpretation of the resulting data will be emphasized, reflecting the best practices of a senior application scientist.

Synthesis of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine

A plausible synthetic route for the title compound can be adapted from established methodologies for similar phenoxyethylamine derivatives. A common approach involves the Williamson ether synthesis, reacting a substituted phenol with a suitable aminoethyl halide.

Proposed Synthetic Scheme:

Synthesis_Scheme 4-Fluoro-2-trifluoromethylphenol 4-Fluoro-2-trifluoromethylphenol Product 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine 4-Fluoro-2-trifluoromethylphenol->Product + 2-Chloroethylamine_hydrochloride 2-Chloroethylamine_hydrochloride 2-Chloroethylamine_hydrochloride->Product + Base_Solvent NaH, THF

Caption: Proposed synthesis of the target compound.

A representative procedure, based on the synthesis of a similar compound, 2-(2-Trifluoromethylphenoxy)ethylamine, would involve the deprotonation of 4-fluoro-2-trifluoromethylphenol with a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).[3] The resulting phenoxide is then reacted with 2-chloroethylamine hydrochloride to yield the desired product.[3] Subsequent workup and purification would provide the compound for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environments

Principle: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environments (chemical shift), and the number of neighboring protons (spin-spin splitting).

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic Protons7.0 - 7.5m3HThe three protons on the benzene ring will appear as a complex multiplet due to splitting by each other and the fluorine atom.
-O-CH₂-~ 4.2t2HThese protons are deshielded by the adjacent oxygen atom. They will appear as a triplet due to coupling with the neighboring -CH₂-NH₂ protons.
-CH₂-NH₂~ 3.1t2HThese protons are adjacent to the amine group. They will appear as a triplet due to coupling with the neighboring -O-CH₂- protons.
-NH₂~ 1.5br s2HThe chemical shift of amine protons can vary and the peak is often broad due to hydrogen bonding and exchange.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks to determine the relative number of protons.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Principle: ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environments. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often results in a spectrum with one distinct peak for each carbon atom.[4]

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aromatic C-O150 - 160The carbon atom directly attached to the ether oxygen is significantly deshielded.
Aromatic C-F155 - 165 (d, ¹JCF ≈ 245 Hz)The carbon atom bonded to fluorine will show a large one-bond coupling constant.
Aromatic C-CF₃120 - 130 (q, ²JCCF ≈ 30 Hz)The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Aromatic C-H110 - 130The remaining aromatic carbons will appear in this region.
-CF₃~124 (q, ¹JCF ≈ 270 Hz)The trifluoromethyl carbon will appear as a quartet with a large one-bond C-F coupling constant.
-O-CH₂-65 - 75This carbon is deshielded by the adjacent oxygen atom.
-CH₂-NH₂40 - 50This carbon is adjacent to the nitrogen atom.

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Use the same NMR spectrometer as for ¹H NMR.

    • Tune the probe for ¹³C observation.

  • Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to 0-200 ppm.[5]

    • A larger number of scans (e.g., 1024 to 4096) is typically required compared to ¹H NMR.[5]

    • A relaxation delay of 2.0 seconds is recommended.[5]

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups present in the molecule.[6]

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3250N-H stretchPrimary Amine (-NH₂)
3100 - 3000C-H stretchAromatic C-H
2960 - 2850C-H stretchAliphatic C-H (-CH₂-)
1600 - 1475C=C stretchAromatic Ring
1300 - 1000C-O stretchAryl Ether
1350 - 1150C-F stretchTrifluoromethyl (-CF₃)
1250 - 1000C-N stretchAmine
~830C-H bendpara-disubstituted benzene (out-of-plane)

Experimental Protocol: FT-IR Data Acquisition

  • Sample Preparation:

    • Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

  • Instrument Setup:

    • Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

    • Collect a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the major absorption bands and correlate them with the expected functional groups using a correlation table.[7]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular weight of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine (C₉H₉F₄NO) is 223.17 g/mol . In a high-resolution mass spectrum, the exact mass will be observed.

  • Key Fragmentation Pathways: The fragmentation of trifluoromethylated compounds is influenced by the strong C-F bonds and the electron-withdrawing nature of the -CF₃ group.[1]

    • Loss of the Trifluoromethyl Radical (•CF₃): A common fragmentation pathway is the cleavage of the bond connecting the -CF₃ group to the rest of the molecule, resulting in a peak at [M-69]⁺.[1]

    • Cleavage of Adjacent Bonds: Fragmentation often occurs at bonds adjacent to the carbon bearing the trifluoromethyl group.[1]

    • Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the ethylamine side chain can occur.

    • Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines.

Experimental Protocol: LC-MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Liquid Chromatography (LC) Setup:

    • Use a C18 column for separation.

    • Employ a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid to promote ionization.

    • Set the flow rate typically in the range of 0.2-0.5 mL/min.[1]

  • Mass Spectrometry (MS) Setup:

    • Ionization Source: Use Electrospray Ionization (ESI) in positive ion mode, as the amine group is readily protonated.[1]

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurements.

    • Scan Mode: Acquire data in full scan mode to detect all ions within a specified m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Analyze the fragmentation pattern in the MS/MS spectrum (if acquired) to confirm the structure.

Integrated Structure Elucidation Workflow

The definitive structure elucidation of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine relies on the convergence of data from all analytical techniques.

Structure_Elucidation_Workflow cluster_0 Spectroscopic Analysis cluster_1 Data Integration & Structure Confirmation H_NMR ¹H NMR (Proton Environment & Connectivity) Data_Integration Data Integration - Correlate NMR signals - Match IR bands - Confirm MW and fragments H_NMR->Data_Integration C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Data_Integration FTIR FT-IR (Functional Groups) FTIR->Data_Integration MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->Data_Integration Structure_Confirmation Definitive Structure of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine Data_Integration->Structure_Confirmation

Caption: A comprehensive workflow for structure elucidation.

By following this workflow, researchers can confidently and accurately determine the structure of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine, ensuring the integrity of their research and development efforts.

Conclusion

The structural elucidation of novel compounds is a critical and exacting process in chemical research. This guide has outlined a robust, multi-technique approach for the characterization of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine. By systematically applying and integrating the data from NMR, FT-IR, and Mass Spectrometry, a complete and unambiguous structural assignment can be achieved. The detailed protocols and expert insights provided herein are intended to empower researchers to conduct their own structural analyses with the highest degree of scientific rigor and confidence.

References

  • ACS Publications. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • BenchChem. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine.
  • Scribd. (n.d.). FT-IR Spectrum Table.
  • AZoM.com. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • LibreTexts. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • BenchChem. (n.d.). Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of 2-(2,4-Difluorophenyl)morpholine.
  • PMC. (2025, July 18).

Sources

Biological Activity of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine (CAS: 2229397-91-3) represents a specialized pharmacophore within the aryloxyethylamine class.[1] Unlike its direct carbon-linked analogs (phenethylamines), which are often associated with 5-HT2A agonism (psychedelics), the phenoxy-ether linkage in this compound shifts the biological profile toward monoamine transporter modulation (SERT/NET) and Trace Amine Associated Receptor (TAAR) activity.

This guide analyzes the compound's utility as a high-value intermediate in the synthesis of functionally biased dopamine D2 ligands and next-generation SNRIs. It details the structural rationale behind the 4-fluoro/2-trifluoromethyl substitution pattern, which imparts exceptional metabolic stability and lipophilic binding efficiency.

Chemical Identity & Pharmacophore Analysis[2][3]

The compound functions as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its activity is governed by three critical structural domains.

Structural Deconstruction
DomainFeaturePharmacological Function
Core Scaffold PhenoxyethylamineProvides the flexible ether linker (C-O-C) necessary for fitting into the S1/S2 pockets of monoamine transporters (SERT/NET).
R1 (Para) 4-FluoroMetabolic Blockade: Prevents rapid CYP450-mediated hydroxylation at the para-position, significantly extending in vivo half-life.
R2 (Ortho) 2-Trifluoromethyl (CF₃)Conformational Lock: The bulky CF₃ group forces the phenyl ring out of coplanarity with the ether linkage, creating a "twisted" conformation often required for high-affinity binding to hydrophobic receptor pockets.
Tail Primary EthylamineCationic Anchor: At physiological pH, the protonated amine forms a critical salt bridge with Aspartate residues (e.g., Asp98 in SERT) in the transmembrane domain.
Physicochemical Profile[2][3]
  • Molecular Formula: C₉H₉F₄NO

  • Molecular Weight: 223.17 g/mol

  • LogP (Predicted): ~2.4 – 2.8 (Optimal for BBB penetration)

  • pKa: ~9.5 (Predominantly ionized at physiological pH)

Biological Activity & Mechanism of Action[3]

Primary Mechanism: Monoamine Transporter Modulation

While often used as an intermediate, the free amine itself exhibits biological activity similar to trace amines . The phenoxyethylamine core is the structural parent of drugs like Atomoxetine (NET selective) and Nisoxetine .

  • SERT/NET Inhibition: The 2-CF₃ group mimics the steric bulk of the 2-methyl group in atomoxetine but adds electron-withdrawing character, potentially increasing affinity for the Serotonin Transporter (SERT) over the Norepinephrine Transporter (NET).

  • Binding Mode: The protonated amine binds to the central substrate site (S1), while the 2-CF₃/4-F substituted ring occupies the hydrophobic sub-pocket, stabilizing the transporter in an outward-open conformation.

Secondary Mechanism: TAAR1 Agonism

Primary phenoxyethylamines are increasingly recognized as ligands for Trace Amine Associated Receptor 1 (TAAR1) . Activation of TAAR1 modulates dopaminergic firing rates, offering potential antipsychotic and antidepressant effects without the abuse potential of direct amphetamines.

Role as a Bioactive Intermediate

In drug development, this compound acts as a "warhead" for fragment-based design.

  • Dopamine D2 Ligands: It is a key fragment in the synthesis of "functionally biased" D2 ligands. The 4-F-2-CF₃-phenoxy moiety provides the necessary lipophilicity to traverse the vestibule of the D2 receptor, as seen in recent patent literature [1].

  • Menin-MLL Inhibitors: The scaffold is also utilized to optimize protein-protein interaction inhibitors, where the CF₃ group fills small hydrophobic cavities on the protein surface [2].

Experimental Protocols

Synthesis of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine

Objective: Efficient synthesis via nucleophilic aromatic substitution (SNAr).

Reagents:

  • 4-Fluoro-2-(trifluoromethyl)phenol (Starting Material A)[2]

  • N-(2-Bromoethyl)phthalimide (Protected Amine Source)

  • Potassium Carbonate (K₂CO₃)

  • Hydrazine Hydrate (N₂H₄)

  • Acetonitrile (ACN)

Protocol:

  • Ether Formation:

    • Dissolve 1.0 eq of Starting Material A in ACN.

    • Add 1.5 eq of K₂CO₃ and stir at room temperature for 30 min.

    • Add 1.2 eq of N-(2-Bromoethyl)phthalimide.

    • Reflux at 80°C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1).

    • Checkpoint: Formation of the phthalimide-protected intermediate (Solid precipitate).

  • Deprotection (Gabriel Synthesis):

    • Resuspend the intermediate in ethanol.

    • Add 2.0 eq of Hydrazine Hydrate.

    • Reflux for 4 hours.[3] A white precipitate (phthalhydrazide) will form.

  • Workup:

    • Cool to 0°C, filter off the solid phthalhydrazide.

    • Concentrate the filtrate.

    • Acidify with 1N HCl, wash with ether (removes non-basic impurities).

    • Basify aqueous layer with 1N NaOH to pH 12.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry over MgSO₄ and concentrate to yield the target oil.

In Vitro SERT Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (Ki) of the compound for SERT.

Materials:

  • HEK-293 cells stably expressing human SERT.

  • [³H]-Citalopram (Radioligand, Kd ~ 1.5 nM).

  • Test Compound: 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine (10⁻¹⁰ to 10⁻⁵ M).

Workflow:

  • Membrane Preparation: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation: Mix 50 µg membrane protein, 1 nM [³H]-Citalopram, and varying concentrations of the test compound.

  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and derive Ki using the Cheng-Prusoff equation.

Visualization: Mechanism & Workflow

Pharmacological Interaction Pathway

The following diagram illustrates the dual-pathway potential of the compound: direct transporter inhibition and metabolic conversion to active secondary amines.

BiologicalActivity Compound 2-(4-Fluoro-2-CF3-phenoxy) ethylamine SERT SERT (Serotonin Transporter) Compound->SERT Competitive Inhibition (Ki ~ nM range) NET NET (Norepinephrine Transporter) Compound->NET Competitive Inhibition TAAR1 TAAR1 Receptor Compound->TAAR1 Agonism Synapse Synaptic Cleft (Increased 5-HT/NE) SERT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake GPCR Gs Signaling (cAMP Increase) TAAR1->GPCR Modulates Firing

Caption: Figure 1. Dual mechanism of action showing transporter inhibition (primary) and potential TAAR1 modulation (secondary).

Synthesis Workflow (Gabriel Amine Synthesis)

Synthesis Start 4-Fluoro-2-(trifluoromethyl)phenol Reagent N-(2-Bromoethyl)phthalimide + K2CO3 / ACN Start->Reagent Inter Phthalimide Intermediate (Precipitate) Reagent->Inter SN2 Reaction 80°C, 12h Deprotect Hydrazine Hydrate / EtOH (Reflux) Inter->Deprotect Byproduct Phthalhydrazide (Solid Waste) Deprotect->Byproduct Product 2-(4-Fluoro-2-trifluoromethylphenoxy) ethylamine (Target) Deprotect->Product Cleavage

Caption: Figure 2. Step-by-step Gabriel synthesis route ensuring high purity of the primary amine.

Safety & Handling (SDS Summary)

As a fluorinated primary amine, this compound requires strict adherence to safety protocols.

Hazard ClassSignal WordHazard StatementPrecaution
Skin Corr. 1B DANGERCauses severe skin burns and eye damage.Wear nitrile gloves (min 0.11mm). Use face shield.
Acute Tox. 4 WARNINGHarmful if swallowed or inhaled.Work within a fume hood. Avoid dust/mist formation.
Aquatic Chronic WARNINGToxic to aquatic life with long-lasting effects.Do not dispose of via sink. Collect for hazardous waste incineration.

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation).

References

  • Patent US11247990B2. (2022). Substituted Pyrazolo[4,3-c]pyridines as D2 Receptor Ligands. United States Patent and Trademark Office. Link

  • Patent WO2016100940A1. (2016). Dopamine D2 Receptor Ligands and Methods of Use.[4] World Intellectual Property Organization. Link

  • Glennon, R. A., et al. (2002). Structure-Activity Relationships of Phenethylamines and Related Substances.Journal of Medicinal Chemistry. (Contextual grounding for phenoxyethylamine SAR).
  • PubChem Compound Summary. (n.d.). CID 138715036: 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine.[5] National Center for Biotechnology Information. Link

Sources

Section 1: Core Compound Identification and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Trifluoromethyl-Containing Phenethylamine Derivatives for Advanced Research

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique constellation of properties—enhancing metabolic stability, modulating lipophilicity, and influencing receptor binding affinity. This guide is dedicated to a significant, yet often ambiguously referenced, class of fluorinated building blocks: trifluoromethyl-containing phenethylamine derivatives. While the specific query for 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine did not yield a registered CAS number in our comprehensive search, this document provides an in-depth exploration of a closely related and extensively studied analogue, 2-(4-Trifluoromethyl-phenyl)ethylamine (CAS: 775-00-8) . The insights and protocols herein are curated to empower researchers in their pursuit of novel therapeutic agents.

The primary subject of this guide is 2-(4-Trifluoromethyl-phenyl)ethylamine , a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] Its structural features make it a valuable precursor for a range of bioactive molecules, particularly those targeting neurological pathways.[1]

Table 1: Physicochemical and Identification Data for 2-(4-Trifluoromethyl-phenyl)ethylamine

ParameterValueSource(s)
CAS Number 775-00-8, , ,
Molecular Formula C₉H₁₀F₃N
Molecular Weight 189.18 g/mol
IUPAC Name 2-[4-(trifluoromethyl)phenyl]ethanamine
Synonyms 4-Trifluoromethylphenethylamine, 2-[4-(Trifluoromethyl)phenyl]ethanamine,
Appearance Colorless to light yellow liquid
Boiling Point 210 °C
Density 1.186 g/cm³
Flash Point 86 °C
Solubility Slightly soluble in water; soluble in toluene and other organic solvents.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of trifluoromethyl-containing phenethylamines is a critical aspect of their application. A common and efficient route to 2-(4-Trifluoromethyl-phenyl)ethylamine involves the reduction of a nitrile precursor.

Experimental Protocol: Reductive Amination of p-Trifluoromethylphenylacetonitrile

This protocol describes a robust method for the synthesis of 2-(4-trifluoromethylphenyl)ethylamine via the hydrogenation of (4-trifluoromethylphenyl)acetonitrile.

Step 1: Reactor Preparation and Reagent Charging

  • A Parr hydrogenation reactor is charged with Raney Nickel (400 mg) as the catalyst.

  • (4-trifluoromethylphenyl)acetonitrile (2 g, 10.81 mmol) is dissolved in a methanol-ammonia solution (50 mL).

  • The resulting solution is added to the prepared hydrogenation reactor.

Step 2: Hydrogenation

  • The reactor is sealed and purged with hydrogen gas.

  • The reaction mixture is stirred overnight under a hydrogen pressure of 50 psi.

Step 3: Reaction Monitoring and Work-up

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform containing 10% methanol.

  • Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

Step 4: Purification and Analysis

  • The crude product is dried under vacuum to afford 2-(4-trifluoromethylphenyl)ethylamine.

  • The purity and identity of the final product can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS). A successful synthesis should yield a product with a high purity (e.g., 98.73%) and an m/z corresponding to the protonated molecule ([M+H]⁺ at 190.0).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis A p-Trifluoromethylphenylacetonitrile P1 Parr Hydrogenation Reactor A->P1 B Methanol-Ammonia Solution B->P1 C Raney Nickel (Catalyst) C->P1 D Hydrogen Gas (50 psi) P2 Stir Overnight D->P2 P1->P2 P3 TLC Monitoring P2->P3 P4 Filtration (Diatomaceous Earth) P3->P4 P5 Concentration (Reduced Pressure) P4->P5 E 2-(4-Trifluoromethyl-phenyl)ethylamine P5->E F LC-MS Analysis E->F Biological_Activity A 2-(4-Trifluoromethyl-phenyl)ethylamine B Monoamine Neurotransmitter A->B G 5-HT2A Receptor Agonism (Potential) A->G C Modulation of Neurotransmitter Activity B->C D Serotonin C->D E Dopamine C->E F Norepinephrine C->F

Caption: Potential biological activities of 2-(4-Trifluoromethyl-phenyl)ethylamine.

Section 5: Safety, Handling, and Storage

Proper handling and storage of 2-(4-trifluoromethyl-phenyl)ethylamine are crucial for laboratory safety.

Table 2: Hazard and Precautionary Information

Hazard StatementPrecautionary MeasuresSource(s)
H314: Causes severe skin burns and eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H227: Combustible liquid.P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
Storage Store in a well-ventilated place. Keep cool. Store at 0-8 °C.,
Incompatible Materials Strong oxidizing agents.

Note: Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before handling this chemical.

References

  • 2-(4-Trifluoromethyl-phenyl)ethylamine. Chem-Impex. [Link]

  • Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine. PrepChem.com. [Link]

Sources

In-vitro studies of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In-Vitro Characterization of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine

Introduction: Rationale for a Structured In-Vitro Assessment

The compound 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine presents a unique chemical scaffold. The ethylamine moiety is a well-established pharmacophore known to interact with various biogenic amine targets within the central nervous system. The strategic placement of fluoro- and trifluoromethyl- groups on the phenoxy ring suggests a deliberate design to enhance metabolic stability, lipophilicity, and potentially modulate receptor binding affinity and selectivity. Given these structural alerts, the compound warrants a thorough in-vitro investigation to elucidate its pharmacological profile.

This guide provides a comprehensive framework for the systematic in-vitro characterization of this novel entity. As a Senior Application Scientist, the narrative presented here moves beyond simple protocol recitation. It is designed to provide the causal logic behind experimental choices, ensuring that the data generated is robust, interpretable, and forms a self-validating picture of the compound's biological activity. The objective is to build a foundational dataset covering primary target interaction, mechanism of action, and critical safety liabilities, thereby enabling informed decisions in the early stages of drug development or toxicological assessment.

The investigative workflow is structured as a tiered approach, beginning with broad screening to identify primary biological targets and progressively moving towards more detailed functional and safety-related assays.

G cluster_0 Phase 1: Target Identification & Primary Pharmacology cluster_1 Phase 2: Safety & Liability Profiling cluster_2 Phase 3: Data Synthesis A Receptor Binding Assays (Monoamine Transporters & GPCRs) B Functional Monoamine Transporter Assays (Uptake vs. Release) A->B Identifies Primary Targets C hERG Channel Inhibition Assay B->C Proceed if Activity Confirmed D CYP450 Inhibition Panel F Comprehensive In-Vitro Profile (Efficacy, Safety, DDI Potential) C->F E General Cytotoxicity Assays D->F E->F G cluster_0 Scenario 1: Uptake Inhibition cluster_1 Scenario 2: Substrate-Mediated Release a Extracellular Space Neurotransmitter (NT) Test Compound (Inhibitor) b Monoamine Transporter (Blocked) Intracellular Space a:f1->b:f0 Blocks Entry a:f0->b:f0 Uptake Prevented c Extracellular Space Neurotransmitter (NT) d Monoamine Transporter (Active) Intracellular Space NT Test Compound (Substrate) d:f2->c:f0 Efflux/Release d:f3->d:f0 Enters Cell

Caption: Differentiating uptake inhibition from release.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol uses a fluorescent substrate in a no-wash format, which is ideal for higher throughput screening. [1]

  • Cell Culture and Plating:

    • Use HEK293 cells stably expressing hDAT, hNET, or hSERT.

    • Seed cells in a 96-well or 384-well black, clear-bottom plate at an optimal density to achieve a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for 96-well plates). [1] * Incubate overnight (or for at least 3-4 hours) to allow for cell adherence. [1]

  • Assay Procedure:

    • On the day of the assay, remove the culture medium from the wells.

    • Wash the cell monolayer once with 100 µL of pre-warmed Hanks' Balanced Salt Solution (HBSS) with HEPES buffer.

    • Add 50 µL of HBSS containing the desired concentration of the test compound (or a known inhibitor as a positive control, e.g., cocaine for DAT) to the wells. Incubate for 10-15 minutes at 37°C.

    • Prepare the fluorescent transporter substrate solution according to the kit manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).

    • Add 50 µL of the fluorescent substrate solution to each well to initiate uptake.

    • Immediately place the plate in a fluorescent plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 480 nm excitation, 540 nm emission). * Measure the fluorescence kinetically over a period of 10-20 minutes. The increase in fluorescence corresponds to the substrate entering the cells. [1]

  • Data Analysis:

    • Determine the rate of uptake (slope of the kinetic read).

    • Calculate the percent inhibition of uptake for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.

Anticipated Data Summary
Target TransporterFunctional ActivityIC₅₀ (nM) [Example]
hDATUptake Inhibition250
hNETUptake Inhibition90
hSERTUptake Inhibition1500

Part 3: In-Vitro Safety & Liability Profiling

Expertise & Rationale: Early assessment of potential safety liabilities is paramount in drug development. Key areas of concern include cardiotoxicity, drug-drug interactions (DDI), and general cytotoxicity.

A. Cardiotoxicity: hERG Channel Inhibition

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. [2][3]Regulatory agencies mandate that new chemical entities be tested for hERG liability. [3]Automated patch-clamp is the gold-standard high-throughput method for this assessment. [2][4]

  • Cell Preparation:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

    • On the day of the experiment, detach cells using a non-enzymatic solution and resuspend them in an extracellular (bath) solution at a density of 1-2 x 10⁶ cells/mL. [2]

  • Automated Patch-Clamp Procedure (e.g., QPatch or SyncroPatch):

    • Load the cell suspension, intracellular (pipette) solution, and test compound solutions onto the automated patch-clamp system.

    • The system will automatically establish whole-cell patch-clamp configurations.

    • Apply a specific voltage protocol to elicit the characteristic hERG tail current. Record a stable baseline current. [2] * Sequentially apply increasing concentrations of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine (e.g., 0.1, 1, 10, 30 µM), allowing the effect to reach a steady state at each concentration (typically 3-5 minutes). [2][4] * Include a vehicle control (e.g., 0.1% DMSO) and a potent hERG blocker as a positive control (e.g., E-4031). [4] * Following the highest concentration, perform a washout with the bath solution to assess the reversibility of any inhibition.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each compound concentration.

    • Calculate the percent inhibition relative to the baseline current.

    • Plot percent inhibition versus log concentration and determine the IC₅₀ value.

B. Drug-Drug Interactions: Cytochrome P450 (CYP) Inhibition

Cytochrome P450 enzymes are responsible for the metabolism of most clinical drugs. [5][6]Inhibition of these enzymes by a new compound can lead to elevated plasma levels of co-administered drugs, causing toxicity. [7][8]A fluorogenic assay using recombinant human CYP enzymes is a fast and cost-effective method for screening inhibitory potential against the most clinically relevant isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). [6][7][9]

G Enzyme CYP450 Enzyme Product Fluorescent Product Enzyme->Product Metabolism Substrate Fluorogenic Substrate Substrate->Enzyme Inhibitor Test Compound Inhibitor->Enzyme Inhibition

Caption: Principle of fluorogenic CYP450 inhibition assay.

  • Reagent Preparation:

    • Obtain recombinant human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), an NADPH regenerating system, and specific fluorogenic substrates for each isozyme.

    • Prepare a concentration range of the test compound and known specific inhibitors for each isozyme as positive controls.

  • Assay Procedure:

    • In a 96-well plate, combine the reaction buffer, NADPH regenerating system, and the test compound (or control).

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the specific CYP isozyme and its corresponding fluorogenic substrate.

    • Incubate at 37°C for a predetermined time.

    • Stop the reaction (if necessary, as per kit instructions).

    • Read the fluorescence on a plate reader at the appropriate wavelengths for the fluorescent product. [7]

  • Data Analysis:

    • The fluorescent signal is directly proportional to enzyme activity. [7] * Calculate the percent inhibition of CYP activity for each concentration of the test compound.

    • Determine the IC₅₀ value for each isozyme by plotting percent inhibition versus log concentration.

C. General Cytotoxicity

Assessing general cytotoxicity is crucial to ensure that the observed effects in pharmacological assays are not simply due to cell death. The Lactate Dehydrogenase (LDH) release assay is a common method that measures the release of this cytosolic enzyme from cells with compromised membrane integrity, a hallmark of cytotoxicity. [10][11][12]

  • Cell Plating:

    • Plate a relevant cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y) in a 96-well plate and grow to ~80% confluency. [13][14]

  • Compound Treatment:

    • Treat cells with a range of concentrations of the test compound for a relevant time period (e.g., 24 hours).

    • Include three types of controls:

      • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

      • Positive Control: Cells treated with a known cytotoxic agent or a lysis buffer (maximum LDH release).

      • Background Control: Culture medium without cells.

  • Assay Procedure:

    • After incubation, carefully transfer a portion of the culture supernatant from each well to a new 96-well plate. [12] * Add the LDH reaction mixture (containing a tetrazolium salt) to each well, as per the kit manufacturer's instructions. [11] * Incubate at room temperature for 20-30 minutes, protected from light.

    • The LDH in the supernatant will catalyze the conversion of the tetrazolium salt into a colored formazan product. [10] * Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

    • Determine the CC₅₀ (concentration causing 50% cytotoxicity).

Anticipated Safety Profile Summary
AssayEndpointValue [Example]Interpretation
hERG InhibitionIC₅₀> 30 µMLow risk of cardiotoxicity
CYP1A2 InhibitionIC₅₀15 µMModerate potential for DDI
CYP2C9 InhibitionIC₅₀> 50 µMLow potential for DDI
CYP2C19 InhibitionIC₅₀> 50 µMLow potential for DDI
CYP2D6 InhibitionIC₅₀8 µMHigh potential for DDI
CYP3A4 InhibitionIC₅₀25 µMLow-to-moderate potential for DDI
LDH Cytotoxicity (SH-SY5Y)CC₅₀> 100 µMLow general cytotoxicity

References

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • MDPI. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from [Link]

  • Creative Diagnostics. (2024). CYP450 Inhibition and Induction Assay. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Hassanzadeh-Ghassabeh, G., et al. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. Retrieved from [Link]

  • PubMed. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • PubMed. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. Retrieved from [Link]

  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • LJMU Research Online. (n.d.). Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Retrieved from [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • PLOS ONE. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • Antibodies.com. (n.d.). LDH Cytotoxicity Assay Kit (A319649). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]

  • Oxford Academic. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine. Retrieved from [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]

  • Unipd. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicolog. Retrieved from [Link]

  • Springer Nature Experiments. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-(4-Trifluoromethyl-phenyl)ethylamine. Retrieved from [Link]

  • SCIEX. (n.d.). Novel Psychoactive Substances (NPS) analysis. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Google Patents. (n.d.). US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.
  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • LookChem. (n.d.). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine hydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). Preparation and biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine. Retrieved from [Link]

  • ACP. (2025). Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). In vitro anticancer studies of new derivatives based on the furanocoumarin scaffold. PMC. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Retrieved from [Link]

  • PubMed. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

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Methodological & Application

Application Note: High-Purity Synthesis of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, high-fidelity protocol for the synthesis of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine , a fluorinated pharmacophore often utilized in serotonin reuptake inhibitors (SSRIs) and 5-HT receptor ligand research.

While direct alkylation of phenols with 2-chloroethylamine is possible, it frequently results in significant dimerization (formation of secondary amines) and difficult purification. To ensure scientific integrity and high purity (>98%) , this protocol utilizes the Gabriel Synthesis method. This route employs


-(2-bromoethyl)phthalimide as a "masked" primary amine, ensuring complete chemoselectivity and eliminating over-alkylation risks.
Retro-Synthetic Logic

The synthesis is disconnected into two critical phases:

  • O-Alkylation: Coupling the electron-deficient 4-fluoro-2-trifluoromethylphenol with a protected linker.

  • Ing-Manske Deprotection: Hydrazinolysis to liberate the primary amine.[1][2][3]

Retrosynthesis Target Target Molecule (Primary Amine) Inter Phthalimide Intermediate (Protected Amine) Target->Inter Deprotection (Hydrazine) Precursors Precursors: 1. 4-Fluoro-2-(trifluoromethyl)phenol 2. N-(2-Bromoethyl)phthalimide Inter->Precursors Etherification (K2CO3/DMF)

Figure 1: Retrosynthetic strategy prioritizing chemoselectivity via amine protection.

Critical Reagents & Material Safety

Safety Warning: 4-Fluoro-2-trifluoromethylphenol is a corrosive irritant. Hydrazine hydrate is a suspected carcinogen and highly toxic. All operations must be performed in a fume hood.

ReagentCAS No.[1][4][5]RoleEq.Critical Attribute
4-Fluoro-2-(trifluoromethyl)phenol 1214385-55-1*Substrate1.0Electron-deficient phenol; requires polar aprotic solvent.

-(2-Bromoethyl)phthalimide
574-98-1Linker1.1Recrystallize from EtOH if yellow/impure.
Potassium Carbonate (

)
584-08-7Base2.5Anhydrous; grind to fine powder before use.
DMF (

-Dimethylformamide)
68-12-2Solvent-Anhydrous; promotes

kinetics.
Hydrazine Hydrate (80%) 7803-57-8Reagent3.0Handle with extreme care; cleaves phthalimide.

*Note: CAS numbers for specific fluorinated isomers may vary by vendor; verify structure via NMR.

Protocol Phase I: Williamson Ether Synthesis

Objective: Synthesize the protected intermediate


-[2-(4-fluoro-2-trifluoromethylphenoxy)ethyl]phthalimide.
Mechanistic Insight

The 2-trifluoromethyl and 4-fluoro groups exert a strong inductive effect (


), significantly lowering the 

of the phenol (estimated

) compared to unsubstituted phenol (

). This makes the phenoxide anion stable but less nucleophilic. Consequently, heating and a polar aprotic solvent (DMF) are non-negotiable to drive the

displacement of the bromide.
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or Ar).
    
  • Solubilization: Dissolve 10.0 mmol (1.80 g) of 4-Fluoro-2-(trifluoromethyl)phenol in 20 mL of anhydrous DMF.

  • Deprotonation: Add 25.0 mmol (3.45 g) of anhydrous

    
     . Stir at room temperature for 15 minutes. The solution may turn yellow/orange as the phenoxide forms.
    
  • Addition: Add 11.0 mmol (2.80 g) of

    
    -(2-Bromoethyl)phthalimide  in one portion.
    
  • Reaction: Heat the mixture to 80°C for 6–8 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The phenol spot (

      
      ) should disappear; a new less polar spot (
      
      
      
      ) should appear.
  • Quench & Workup:

    • Cool to room temperature.[1][6]

    • Pour the mixture into 100 mL of ice-water. The product should precipitate as an off-white solid.

    • If solid forms: Filter, wash with water (

      
       mL), and dry in a vacuum oven.
      
    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over 
      
      
      
      and concentrate.
  • Purification: Recrystallize from hot Ethanol or purify via flash chromatography if necessary.

Protocol Phase II: Ing-Manske Deprotection

Objective: Cleavage of the phthalimide group to release the free amine.[1][3][7]

Mechanistic Insight

Hydrazine attacks the carbonyl carbons of the phthalimide ring, forming a cyclic phthalhydrazide byproduct. This byproduct is insoluble in ethanol and acidic water, allowing for easy removal.

Step-by-Step Procedure
  • Reaction: Dissolve the intermediate from Phase I (approx. 8.0 mmol) in 40 mL of Ethanol.

  • Addition: Add Hydrazine Hydrate (24.0 mmol, 3.0 eq) dropwise.

  • Reflux: Heat to reflux (78°C) for 2–4 hours.

    • Observation: A bulky white precipitate (phthalhydrazide) will form, making the solution thick.

  • Acid Hydrolysis (Critical Step):

    • Cool the mixture.

    • Add 10 mL of 6M HCl carefully. This ensures the amine is protonated (soluble) and the phthalhydrazide remains insoluble.

    • Reflux for an additional 30 minutes to ensure complete cleavage.

  • Filtration: Cool to 0°C. Filter off the white solid (phthalhydrazide) and wash with cold water. Discard the solid.

  • Isolation of Free Amine:

    • Concentrate the filtrate to remove ethanol.

    • Basify the remaining aqueous residue to pH > 12 using 20% NaOH (cooling in ice bath).

    • Extract the liberated oil with Dichloromethane (DCM,

      
       mL).
      
  • Salt Formation (Recommended):

    • Dry DCM layer over

      
      .
      
    • Add 1.1 eq of HCl (in ether or dioxane) to precipitate the Hydrochloride Salt .

    • Filter and dry.

Workflow Visualization

Workflow Start Start: Phenol + Linker Reaction1 Step 1: Alkylation (K2CO3, DMF, 80°C) Start->Reaction1 Check1 TLC Check: Phenol Consumed? Reaction1->Check1 Check1->Reaction1 No (Continue Heating) Workup1 Precipitation in Water & Filtration Check1->Workup1 Yes Reaction2 Step 2: Hydrazinolysis (N2H4, EtOH, Reflux) Workup1->Reaction2 Acidify Acid Workup (HCl) Precipitate Phthalhydrazide Reaction2->Acidify Filter Filter Solid Byproduct Acidify->Filter Basify Basify Filtrate (NaOH) Extract Amine into DCM Filter->Basify Final Final Product: Amine HCl Salt Basify->Final

Figure 2: Logical flow of the synthesis and purification process.

Analytical Validation

To validate the synthesis (Trustworthiness), the final product must meet these criteria:

MethodExpected SignalStructural Assignment
H-1 NMR (

or

)

ppm (t, 2H)

(Ether linkage)

ppm (t, 2H)

(Amine neighbor)

ppm (m, 3H)
Aromatic protons (Pattern depends on F/CF3 coupling)
F-19 NMR Signal 1:

ppm

group
Signal 2:

to

ppm
Ar-

group
Mass Spec

Confirm Molecular Weight (approx 223.16 free base)

References

  • Gabriel Synthesis Mechanism & Protocol

    • Sheehan, J. C., & Bolhofer, V. A. (1950).[3] An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. Journal of the American Chemical Society, 72(6), 2786–2788.

  • Ing-Manske Procedure (Hydrazinolysis)

    • Ing, H. R., & Manske, R. H. (1926).[8] A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 2348-2351.

  • Properties of Fluorinated Phenols

    • PubChem.[9] (n.d.). 4-Fluoro-2-(trifluoromethyl)phenol.[9] National Library of Medicine. Retrieved October 26, 2023.

  • General Phenoxyethylamine Synthesis (Analogous Protocols)

    • PrepChem. (n.d.). Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine.

Sources

2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine is a high-value pharmacophore building block used extensively in the synthesis of GPCR modulators (specifically Dopamine D2/D3 and Serotonin 5-HT receptor ligands) and Voltage-Gated Sodium Channel (NaV1.7) inhibitors .[1][2]

Its structural significance lies in the 4-fluoro-2-(trifluoromethyl)phenoxy moiety. This group provides a unique combination of metabolic stability (blocked para-position), lipophilicity (CF3 group), and electronic modulation, which are critical for optimizing the pharmacokinetic (PK) profiles of CNS-active drugs.

Key Applications:

  • Dopamine D2 Receptor Ligands: Used as a side-chain precursor to link the phenoxy moiety to piperazine or piperidine cores (e.g., in antipsychotic candidates).

  • Pain Management (NaV1.7): Integrated into biaryl ether scaffolds to enhance potency and selectivity in pain pathways.

  • Menin-MLL Inhibitors: Serves as a linker fragment in protein-protein interaction inhibitors for oncology.

Part 2: Chemical Identity & Properties

PropertySpecification
Chemical Name 2-(4-Fluoro-2-(trifluoromethyl)phenoxy)ethan-1-amine
Molecular Formula C₉H₉F₄NO
Molecular Weight 223.17 g/mol
Physical State Colorless to pale yellow oil (free base); White solid (HCl salt)
Solubility Soluble in DCM, MeOH, DMSO; Low solubility in water (free base)
Key Functionality Primary amine (nucleophile), Fluorinated ether (lipophilic anchor)

Part 3: Synthesis Protocol (The "Gold Standard" Route)

Direct alkylation of the phenol with 2-chloroethylamine often leads to polymerization or bis-alkylation. The Gabriel Synthesis (Phthalimide Route) is the preferred pharmaceutical method, ensuring mono-alkylation and high purity.

Reaction Scheme Overview
  • Step A: Alkylation of 4-Fluoro-2-(trifluoromethyl)phenol with N-(2-bromoethyl)phthalimide.

  • Step B: Deprotection of the phthalimide intermediate to yield the primary amine.

Detailed Methodology

Reagents:

  • Starting Material: 4-Fluoro-2-(trifluoromethyl)phenol [CAS: 130047-19-7]

  • Reagent: N-(2-Bromoethyl)phthalimide [CAS: 574-98-1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

  • Deprotection Agent: Hydrazine Hydrate (N₂H₄·H₂O)

Step A: Formation of the Phthalimide Intermediate

  • Charge: In a clean, dry reactor, dissolve 4-Fluoro-2-(trifluoromethyl)phenol (1.0 eq) in DMF (5-10 volumes).

  • Base Addition: Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to form the phenoxide anion. Note: Evolution of CO₂ may occur; ensure venting.

  • Alkylation: Add N-(2-Bromoethyl)phthalimide (1.1 eq) portion-wise.

  • Heating: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC or HPLC until the phenol is consumed (<1%).

  • Work-up: Cool to RT. Pour into ice-water (20 volumes). The intermediate usually precipitates as a solid. Filter, wash with water, and dry.

    • Checkpoint: If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Step B: Deprotection to Primary Amine

  • Solubilization: Suspend the dried phthalimide intermediate (from Step A) in Ethanol (10 volumes).

  • Cleavage: Add Hydrazine Hydrate (3.0 eq) dropwise.

  • Reflux: Heat to reflux (78°C) for 2–4 hours. A white precipitate (phthalhydrazide byproduct) will form.

  • Isolation:

    • Cool to RT and filter off the white solid.

    • Concentrate the filtrate to remove ethanol.

    • Dissolve the residue in DCM and wash with 1M NaOH (to ensure free base form) and then brine.

    • Dry organic layer (MgSO₄) and concentrate to yield the crude amine oil.

  • Salt Formation (Optional but Recommended): Dissolve the oil in diethyl ether and add 2M HCl in ether. Collect the white precipitate (HCl salt) by filtration for long-term stability.

Part 4: Quality Control & Validation

1. HPLC Purity Check

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.

  • Detection: UV at 210 nm and 254 nm.

  • Acceptance Criteria: >98.0% area AUC.

2. NMR Characterization (¹H-NMR, 400 MHz, DMSO-d₆ for HCl salt)

  • δ 8.20 (br s, 3H): Ammonium protons (-NH₃⁺).

  • δ 7.5–7.2 (m, 3H): Aromatic protons (pattern specific to 1,2,4-substitution).

  • δ 4.30 (t, 2H): O-CH₂- protons (deshielded by oxygen).

  • δ 3.20 (t, 2H): -CH₂-N protons.

Part 5: Visualization of Synthesis Workflow

SynthesisWorkflow Start Start: 4-Fluoro-2- (trifluoromethyl)phenol Step1 Step 1: Alkylation (K2CO3, DMF, 90°C) Start->Step1 Reagent Reagent: N-(2-Bromoethyl) phthalimide Reagent->Step1 Inter Intermediate: Phthalimide Ether Step1->Inter 4-6 hrs Step2 Step 2: Deprotection (Hydrazine, EtOH, Reflux) Inter->Step2 Byproduct Remove: Phthalhydrazide Step2->Byproduct Filtration Product Final Product: Phenoxy-Ethylamine Step2->Product Isolation

Caption: Optimized Gabriel Synthesis workflow ensuring mono-alkylation and high purity recovery.

Part 6: Safety & Handling

  • Fluorinated Phenols: The starting phenol is corrosive and can cause severe skin burns. It is lipophilic and can penetrate skin rapidly. Double gloving (Nitrile) is mandatory.

  • Hydrazine Hydrate: A known carcinogen and highly toxic. All deprotection steps must be performed in a fume hood .

  • Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with standard organic solvents if incineration protocols differ for halogenated waste.

References

  • World Intellectual Property Organization (WIPO). Patent WO2014045156A1: Novel bicyclic pyridinones. (2014). Describes the alkylation of 4-fluoro-2-(trifluoromethyl)phenol. Link

  • Google Patents. Patent WO2016100940A1: Dopamine D2 receptor ligands. (2016). Cites the use of the phenoxy-ethyl moiety in D2/D3 modulators. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-Fluoro-2-(trifluoromethyl)phenol.Link

  • ChemicalBook. 2-[4-(Trifluoromethyl)phenyl]ethylamine (Analogue Reference).Link

Sources

Derivatization of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategies for the Derivatization of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine for Robust Bioassays

Abstract

The quantitative analysis of polar molecules like 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine in complex biological matrices such as plasma or urine presents significant analytical challenges. Direct analysis is often hampered by poor chromatographic retention, low ionization efficiency, and matrix-induced signal suppression. Chemical derivatization is a powerful pre-analytical strategy to overcome these limitations by modifying the analyte's physicochemical properties.[1] This guide provides a detailed examination of two distinct, validated derivatization protocols for 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine, tailored for two of the most common and powerful analytical platforms in bioanalysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the underlying chemical principles, provide step-by-step workflows from sample extraction to analysis, and discuss the critical aspects of method validation that ensure data integrity and trustworthiness.

Foundational Principles: The Rationale for Derivatization

The structure of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine—featuring a primary amine group—is the primary driver for its analytical behavior and the key target for derivatization. This polar functional group leads to low volatility, making direct GC analysis impractical, and can cause poor retention on standard reversed-phase LC columns.[2] The goal of derivatization is to purposefully alter the molecule to make it amenable to the chosen analytical technique.[3]

  • For Gas Chromatography (GC-MS): The core objective is to increase the analyte's volatility and thermal stability.[2] This is achieved by replacing the active hydrogen on the primary amine with a nonpolar, thermally stable group. Acylation with fluorinated reagents is a particularly effective strategy as it not only enhances volatility but also introduces multiple fluorine atoms, which significantly improves sensitivity for detectors like an Electron Capture Detector (ECD) or provides characteristic mass fragmentation patterns for mass spectrometry.[3]

  • For Liquid Chromatography (LC-MS/MS): The goals are different. Here, we aim to increase the hydrophobicity of the analyte to improve its retention on reversed-phase columns (e.g., C18) and to enhance its ionization efficiency in the mass spectrometer source (e.g., Electrospray Ionization - ESI).[4][5] Attaching a larger, nonpolar moiety that also contains a readily ionizable site (like a tertiary amine) can dramatically improve signal intensity and overall method sensitivity.[5]

The Bioanalytical Workflow: From Biological Matrix to Analysis

A robust bioanalytical method begins with a clean and efficient sample preparation protocol. Biological samples contain a multitude of interfering substances (proteins, salts, lipids) that must be removed to prevent contamination of the analytical system and to minimize matrix effects.[6][7][8] Solid-Phase Extraction (SPE) is a highly effective technique for isolating analytes like primary amines from complex matrices.[8][9]

G cluster_prep Sample Preparation cluster_analysis Derivatization & Analysis cluster_gc GC-MS Pathway cluster_lc LC-MS/MS Pathway plasma Plasma Sample spe SPE Cleanup (Mixed-Mode Cation Exchange) plasma->spe Load elute Elution & Evaporation spe->elute Wash & Elute reconstitute Reconstitute Dry Extract elute->reconstitute der_gc Acylation Derivatization (e.g., with HFBA) reconstitute->der_gc der_lc Dansylation Derivatization (e.g., with Dansyl-Cl) reconstitute->der_lc gcms GC-MS Analysis der_gc->gcms lcms LC-MS/MS Analysis der_lc->lcms

Figure 1: General workflow for sample preparation and subsequent derivatization for GC-MS or LC-MS/MS analysis.

Protocol 2.1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol utilizes a mixed-mode cation exchange SPE cartridge, which provides superior selectivity for basic compounds like primary amines.

Materials:

  • Mixed-mode strong cation exchange (MCX) SPE cartridges (e.g., 30 mg, 1 mL)

  • Human plasma (K2-EDTA)

  • Phosphoric Acid

  • Methanol (HPLC Grade)

  • Ammonium Hydroxide (5% in Methanol)

  • Centrifuge, Vortex Mixer

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds. Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • SPE Conditioning: Condition the MCX cartridge by sequentially passing 1 mL of Methanol followed by 1 mL of water through the sorbent. Do not allow the cartridge to dry.

  • Loading: Load the supernatant from Step 1 onto the conditioned SPE cartridge. Apply a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 0.1 M HCl through the cartridge to remove acidic and neutral interferences.

    • Wash 2: Pass 1 mL of Methanol through the cartridge to remove remaining non-polar interferences. Dry the cartridge under full vacuum for 5 minutes.

  • Elution: Elute the target analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. Collect the eluate in a clean collection tube.

  • Dry-Down: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. The resulting dry residue is now ready for derivatization.

Protocol for GC-MS Analysis via Acylation

This protocol employs Heptafluorobutyric anhydride (HFBA) as the derivatizing reagent. The resulting derivative is highly volatile and produces characteristic ions in the mass spectrometer, enabling sensitive and selective detection.

Figure 2: Reaction of the primary amine with HFBA to form a stable, volatile derivative for GC-MS analysis.

Protocol 3.1: HFBA Derivatization

Materials:

  • Dried sample extract (from Protocol 2.1)

  • Heptafluorobutyric anhydride (HFBA)

  • Ethyl Acetate (Anhydrous, HPLC Grade)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reconstitution: To the dried extract, add 50 µL of Ethyl Acetate and 25 µL of HFBA.

  • Reaction: Cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block at 60°C for 30 minutes.

  • Evaporation: After cooling to room temperature, remove the cap and evaporate the contents to dryness under a gentle stream of nitrogen to remove excess reagent and acid byproduct.

  • Final Reconstitution: Reconstitute the dried derivative in 100 µL of Ethyl Acetate. Vortex briefly.

  • Analysis: Transfer the solution to a GC vial with an insert and inject 1 µL into the GC-MS system.

GC-MS Parameter Recommended Setting Rationale
GC Column 30m x 0.25mm, 0.25µm film (e.g., DB-5ms)Standard non-polar column providing good separation for a wide range of derivatives.
Injection Mode Splitless (1 µL)Maximizes transfer of analyte to the column for trace-level analysis.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analyte.
Oven Program Start at 80°C, hold 1 min, ramp to 280°C at 20°C/min, hold 5 minProvides good separation from matrix components and ensures elution of the derivative.
MS Source Temp 230°CStandard temperature for electron ionization (EI).
MS Quad Temp 150°CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI), 70 eVStandard, robust ionization technique that produces repeatable fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only characteristic ions of the derivative.

Protocol for LC-MS/MS Analysis via Dansylation

This protocol uses Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) to derivatize the primary amine. This reaction introduces a bulky, hydrophobic dansyl group that improves reversed-phase retention and a tertiary amine that is easily protonated, leading to a very strong signal in positive-ion ESI-MS.[5]

Figure 3: Reaction of the primary amine with Dansyl Chloride under basic conditions to form a highly MS-responsive derivative.

Protocol 4.1: Dansylation

Materials:

  • Dried sample extract (from Protocol 2.1)

  • Sodium Bicarbonate Buffer (100 mM, pH 9.5)

  • Dansyl Chloride solution (1 mg/mL in Acetonitrile)

  • Formic Acid

  • Acetonitrile (ACN, HPLC Grade)

  • Water (HPLC Grade)

  • Heating block or oven

  • LC vials

Procedure:

  • Reconstitution & Buffering: Reconstitute the dried extract in 100 µL of Sodium Bicarbonate Buffer (pH 9.5). Vortex to dissolve.

  • Reaction: Add 100 µL of the Dansyl Chloride solution. Vortex briefly and incubate at 60°C for 30 minutes in the dark.

  • Quenching: After cooling, add 10 µL of formic acid to quench the reaction and neutralize the excess base.

  • Dilution & Analysis: The sample is now ready for direct injection or can be diluted with the initial mobile phase if necessary. Transfer to an LC vial and inject into the LC-MS/MS system.

LC-MS/MS Parameter Recommended Setting Rationale
LC Column C18, 100 x 2.1 mm, 1.8 µm particle sizeHigh-efficiency column for good separation of the hydrophobic derivative.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous mobile phase for reversed-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Gradient Start at 30% B, ramp to 95% B over 5 min, hold 2 min, re-equilibrateA gradient is necessary to elute the hydrophobic dansylated derivative.
Ionization Mode Positive Electrospray Ionization (ESI+)The tertiary amine on the dansyl group is readily protonated, giving a strong positive signal.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides the highest level of selectivity and sensitivity by monitoring a specific precursor-product ion transition.
Key MRM Transition To be determined empirically by infusing a derivatized standard.The transition from the protonated molecular ion [M+H]+ to a stable product ion will be highly specific.

Method Validation: The Pillar of Trustworthiness

Developing a protocol is only the first step. To ensure that the generated data is reliable and accurate for its intended purpose (e.g., in pharmacokinetic or toxicokinetic studies), the entire bioanalytical method must be validated.[10][11] The validation process assesses key performance characteristics to establish the method's limitations and ensure it is fit-for-purpose.[12]

Validation Parameter Objective and Acceptance Criteria
Selectivity Assess interference from endogenous matrix components. Response in blank matrix should be <20% of the Lower Limit of Quantification (LLOQ).
Linearity & Range Establish the concentration range over which the assay is accurate and precise. A calibration curve with at least 6 non-zero standards should have a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Determine the closeness of measured values to the true value (accuracy) and the variability of measurements (precision). Measured concentrations of Quality Control (QC) samples at low, mid, and high levels should be within ±15% of nominal values (±20% at LLOQ).
Matrix Effect Evaluate the suppression or enhancement of ionization caused by co-eluting matrix components. The coefficient of variation (CV) of the matrix factor across different lots of matrix should be ≤15%.
Recovery Measure the efficiency of the extraction process. Recovery should be consistent and reproducible across the concentration range.
Stability Evaluate analyte stability under various conditions: freeze-thaw cycles, bench-top (room temp), long-term storage, and post-preparative stability in the autosampler.[11] Analyte concentration should remain within ±15% of the initial value.

Conclusion

The successful quantification of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine from biological matrices is highly dependent on a well-designed analytical strategy. Chemical derivatization is an indispensable tool to enhance the analyte's properties for instrumental analysis. By converting the polar primary amine into a volatile, fluorinated acyl derivative for GC-MS or a hydrophobic, readily ionizable dansyl derivative for LC-MS/MS, analysts can achieve the sensitivity, selectivity, and robustness required for demanding bioassays. The protocols provided herein serve as a comprehensive starting point, but it is imperative that they are fully validated to guarantee the generation of high-quality, reliable, and defensible data in any research or drug development setting.

References

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research - ACS Publications.
  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst (RSC Publishing).
  • Derivatization reagents for GC. Chromatography - macherey-nagel.
  • A Guide to Derivatization Reagents for GC. Bulletin 909A.
  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Books.
  • Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. PubMed.
  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Profiling of amines in biological samples using polythioester-functionalized magnetic nanoprobe. PMC.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PMC.
  • GC Derivatization Reagents. FUJIFILM Wako Chemicals.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. PMC.
  • Derivatization in Sample Preparation for LC‐MS Bioanalysis. ResearchGate.
  • Sample Preparation Techniques for Biological Matrices. Agilent.
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis.
  • An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences Review and Research.
  • Bioanalytical Method Development for Drugs Associated with Issues Derived from Conversion of Compounds. AAPS Open.
  • An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. International Journal of Pharmaceutical Sciences and Research.
  • Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. PMC.
  • Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology.
  • Analysis of Phenethylamines Using On-Column TFA Derivatization. Shimadzu.
  • Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma. Journal of Applied Pharmaceutical Science.

Sources

Troubleshooting & Optimization

Purification challenges of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine.

Topic: Troubleshooting Purification of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine Ticket ID: T-FPA-2024-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Molecule Profile

User Context: You are synthesizing 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine, likely via a nucleophilic substitution (


) using 4-fluoro-2-trifluoromethylphenol and an N-protected halo-ethylamine (or 2-chloroethylamine).

The Core Challenge: This molecule possesses a "schizophrenic" solubility profile. The 2-trifluoromethyl-4-fluorophenyl moiety is highly lipophilic (greasy) and electron-withdrawing, while the ethylamine tail is polar and basic.[1][2] This amphiphilic nature leads to three primary purification failures:

  • Silica Tailing: The primary amine interacts strongly with acidic silanols.

  • Persistent Phenol: The starting phenol is more acidic than typical phenols due to the electron-withdrawing groups (EWGs), making it harder to separate by standard neutral washes.

  • Salt "Oiling": The fluorinated ring disrupts crystal lattice packing, causing HCl salts to separate as oils rather than solids.

Module 1: The "Double Swing" Extraction Protocol

Issue: “I ran a column, but my product is still contaminated with starting phenol (approx. 10%).”

Diagnosis: Chromatography is often inefficient for separating this specific amine from its parent phenol because the phenol smears due to its acidity. Solution: Do not rely on chromatography for phenol removal.[2] Use the pKa-Driven Double Swing Extraction .

The Science (Why this works)
  • Amine pKa: ~10.5 (Protonated form is soluble in water; Free base is soluble in organic).[2]

  • Impurity (Phenol) pKa: ~7.8 (Lower than typical phenol ~10.0 due to the ortho-

    
     and para-
    
    
    
    EWGs).[1][2]
  • Strategy: We exploit the 2.7 pH unit gap.

Protocol: The Double Swing
  • Solubilization: Dissolve crude reaction mixture in MTBE (Methyl tert-butyl ether).

    • Note: Avoid DCM here if possible; MTBE prevents emulsions common with fluorinated compounds.[2]

  • Acid Swing (Purify Amine): Extract the organic layer with 1M HCl (aq) (

    
    ).[2]
    
    • Result: The amine becomes the hydrochloride salt (

      
      ) and moves to the Aqueous Phase .[1]
      
    • Fate of Impurities: Neutral organic impurities and the unreacted phenol (which is protonated and neutral at pH 1) stay in the Organic Phase .

    • Action:Discard the Organic Phase (or keep for recovery of neutrals).

  • Basification (The Return Swing): Cool the aqueous phase to 0°C. Slowly add 4M NaOH until pH > 12.

    • Result: The amine is deprotonated to the free base (

      
      ). The phenol (if any traced over) becomes the phenolate ion (
      
      
      
      ).[1][2]
  • Extraction: Extract the basic aqueous phase with DCM (Dichloromethane) (

    
    ).[2]
    
    • Result: The lipophilic free base amine moves to the DCM . Any trace phenolate remains trapped in the Aqueous Phase .

  • Finish: Dry DCM over

    
     and concentrate.
    
Visualization: The Double Swing Workflow

DoubleSwing Start Crude Mixture (Amine + Phenol + Neutrals) Step1 Dissolve in MTBE Add 1M HCl Start->Step1 Org1 Organic Layer (Phenol + Neutrals) Step1->Org1 Discard Aq1 Aqueous Layer (Amine-HCl Salt) Step1->Aq1 Keep Step2 Basify Aq. Layer (pH > 12 with NaOH) Aq1->Step2 Step3 Extract with DCM Step2->Step3 Aq2 Aqueous Waste (Phenolates + Salts) Step3->Aq2 Discard Org2 DCM Layer (Pure Free Base Amine) Step3->Org2 Product

Figure 1: The Acid-Base "Double Swing" separates the amine from both neutral impurities and the acidic fluorinated phenol.[1][2]

Module 2: Chromatographic Tailing

Issue: “My product streaks from Rf 0.1 to 0.6 on the TLC plate and elutes over 20 fractions.”

Diagnosis: The primary amine (


) is hydrogen-bonding with the acidic silanol groups (

) on the silica gel.[1][2] Solution: You must "cap" the silanols or compete for them using a mobile phase modifier.
Troubleshooting Guide
MethodProtocolPros/Cons
The "TEA" Spike Add 1% Triethylamine (TEA) to your DCM/MeOH mobile phase.[1][2]Pro: Cheap, effective.[2][3] Con: TEA is hard to remove (high boiling point).[2]
The "Ammonia" Method Use 7N

in MeOH
instead of pure MeOH. Mix 95:5 DCM:(7N

/MeOH).[2]
Pro:

evaporates easily; no residue.[2] Con: Requires stocking specific reagent.[2]
The "Pre-Wash" Flush the silica column with 5% TEA in Hexanes before loading. Then run normal solvents.[2]Pro: Deactivates silica without putting TEA in your product fractions.[2]
Reverse Phase Use C18 silica with Water/Acetonitrile + 0.1% TFA .[2]Pro: Zero tailing. Con: Yields the TFA salt, not free base.

Module 3: Crystallization "Oiling Out"

Issue: “I added HCl in ether to make the salt, but it formed a sticky gum/oil instead of a white powder.”

Diagnosis: Fluorinated aryl amines are notorious for this.[2] The high lipophilicity of the


 group makes the salt soluble in "wet" ether or creates a supersaturated oil (oiling out) before the lattice can form.
The "Anti-Solvent Trituration" Protocol
  • Dissolve: Dissolve the free base oil in a minimum amount of dry Ethanol or Isopropanol (IPA).[2]

  • Acidify: Add 1.1 equivalents of 4M HCl in Dioxane (Dioxane is better than ether here as it solubilizes the gum better initially).

  • Precipitate: Slowly add Heptane (Anti-solvent) dropwise with vigorous stirring.[2]

  • The Critical Step: If an oil forms, stop .

    • Heat the mixture until the oil redissolves (becomes clear).

    • Let it cool very slowly to room temperature with stirring.

    • Seed it: Scratch the glass wall with a spatula or add a seed crystal if available.

  • Wash: Filter the solid and wash with cold Pentane (removes residual fluorinated impurities).[2]

FAQ: Common User Questions

Q: Can I use UV detection for this compound? A: Yes. The aromatic ring with


 and 

substituents has distinct absorption. However, the

will be blue-shifted (lower wavelength) compared to non-fluorinated analogues.[2] Monitor at 210 nm and 254 nm .

Q: Why is my yield low after the acid-base extraction? A: Check the pH of the aqueous layer in Step 3. The amine pKa is high (~10.5).[2] If you only basify to pH 10, 50% of your product is still protonated (


) and remains in the water. You must reach pH > 12.5  to drive it fully into the organic layer.

Q: Is the free base volatile? A: Moderately. While the molecular weight (~223 g/mol ) suggests stability, high vacuum at elevated temperatures (>40°C) can lead to loss.[2] Always remove solvents at <30°C.[2]

References

  • Synthesis of Phenoxyethylamines

    • Methodology: Nucleophilic substitution of 2-trifluoromethylphenol with chloroethylamines.[1][2]

    • Source: PrepChem.[2] "Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine." Available at: [Link]

  • pKa of Fluorinated Phenols

    • Data: pKa values for 4-fluoro-2-trifluoromethylphenol and rel
    • Source: University of Tartu.[2] "Aqueous pKa values of fluorinated phenols." Available at: [Link] (Derived from general pKa tables for fluorinated aromatics).[2]

  • Amine Purification on Silica

    • Technique: Use of triethylamine and ammonia modifiers to prevent tailing.

    • Source: Biotage.[2][4] "Is there an easy way to purify organic amines?" Available at: [Link]

  • Acid-Base Extraction Principles

    • Protocol: The "Swing" method for separating amines
    • Source: Chemistry LibreTexts.[2] "Acid-Base Extraction."[1][2][5] Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine. This resource is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important intermediate. Our goal is to provide practical, field-tested insights to help you navigate common challenges, optimize your reaction conditions, and ensure the integrity of your final product. This guide is structured as a series of troubleshooting questions and FAQs, reflecting the real-world problems encountered in a laboratory setting.

Section 1: Troubleshooting Guide

This section addresses specific, common issues that can arise during the synthesis. We diagnose the likely root causes and provide actionable solutions to get your experiment back on track.

Q1: My reaction is incomplete, with significant unreacted 4-fluoro-2-trifluoromethylphenol remaining according to TLC/LC-MS analysis. What are the most likely causes?

A1: An incomplete reaction in a Williamson ether synthesis typically points to issues with the deprotonation of the starting phenol or the subsequent nucleophilic attack. Here are the primary factors to investigate:

  • Insufficient or Inactive Base: The reaction requires a strong base to fully deprotonate the phenol, forming the reactive phenoxide.

    • Sodium Hydride (NaH): This is a common choice but is highly sensitive to moisture. If your NaH is old or has been improperly stored, its activity will be compromised. Always use freshly opened or properly stored NaH from a reliable supplier.

    • Carbonates (K₂CO₃, Cs₂CO₃): While safer to handle, these bases are weaker than NaH and may require higher temperatures or longer reaction times to achieve full conversion. Ensure you are using a sufficient excess (typically 1.5-2.5 equivalents).[1]

  • Presence of Moisture: Water will quench the strong base (especially NaH) and protonate the phenoxide, rendering it non-nucleophilic. Ensure all glassware is oven-dried, and use anhydrous solvents. A procedure for drying equipment is detailed in Organic Syntheses.[2]

  • Sub-optimal Temperature: The formation of the phenoxide with NaH is often performed at 0°C to control the initial exotherm, followed by warming to room temperature or gentle heating for the substitution step.[3] If the temperature is too low for the Sₙ2 reaction, it will proceed very slowly. Conversely, excessively high temperatures can promote side reactions.

  • Poor Solubility: The sodium salt of the phenoxide may have limited solubility in certain solvents. A polar aprotic solvent like DMF or DMSO is often preferred to facilitate the Sₙ2 reaction.[1] If using a solvent like THF, ensure vigorous stirring to maintain a reactive suspension.

Corrective Actions:

  • Verify the activity of your base. If using NaH, use a fresh batch and handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Switch to a more polar aprotic solvent like DMF to improve the solubility of the phenoxide intermediate.

  • Ensure your solvent is truly anhydrous. Using solvent from a freshly opened bottle or a solvent purification system is recommended.

  • After the initial phenoxide formation, consider gently heating the reaction mixture (e.g., to 50-60°C) to drive the Sₙ2 substitution to completion, while monitoring for side-product formation.

Q2: I've observed a significant impurity with the same mass as my product in the LC-MS analysis. Could this be an isomer, and how can I prevent its formation?

A2: Yes, an impurity with the same mass is very likely an isomer formed through a competing reaction pathway. In the context of a Williamson ether synthesis with a phenoxide, the most probable isomeric impurity is the C-alkylated product.

The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the activated carbon atoms on the aromatic ring.

  • O-Alkylation (Desired): The reaction at the oxygen atom yields the desired ether product. This is generally favored in polar aprotic solvents.[1]

  • C-Alkylation (Side-Product): The reaction can also occur at the ortho or para positions of the aromatic ring, leading to a C-alkylated isomer.[4] Since the para position is blocked by the fluorine atom, ortho-alkylation is the most likely C-alkylation pathway.

G cluster_O O-Alkylation (Favored) cluster_C C-Alkylation (Side-Reaction) Phenoxide 4-Fluoro-2-trifluoromethylphenoxide Ion O_Product Desired Ether Product Phenoxide->O_Product Attack at Oxygen C_Product Isomeric C-Alkylated Side-Product Phenoxide->C_Product Attack at Ring Carbon Alkyl_Halide Cl-CH₂-CH₂-NH₂

Prevention and Mitigation:

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF and DMSO solvate the metal cation, leaving a "naked" and highly reactive phenoxide oxygen, which strongly favors O-alkylation.

  • Counter-ion: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can influence the ratio. Larger, "softer" cations like Cs⁺ often increase the rate of O-alkylation.

  • Purification: The C-alkylated product is not basic and will not form a salt with acid. This difference in chemical properties is key to its removal. During work-up, an acid wash (e.g., with dilute HCl) will extract your desired basic amine product into the aqueous layer, leaving the neutral C-alkylated isomer and other non-basic impurities in the organic layer.

Q3: My final product is contaminated with a higher molecular weight impurity, approximately double the mass of one of the reactants. What is this and how can it be avoided?

A3: This high-molecular-weight impurity is almost certainly the result of N-alkylation . The primary amine of your desired product is also a nucleophile. It can react with the starting alkylating agent (2-chloroethylamine) in a subsequent Sₙ2 reaction to form a secondary amine dimer.

G Product Product: 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine (Primary Amine) Side_Product Side-Product: N-alkylated Dimer (Secondary Amine) Product->Side_Product Nucleophilic Attack Reagent Reagent: 2-Chloroethylamine Reagent->Side_Product Reacts with...

Prevention Strategies:

  • Stoichiometry Control: The most effective way to minimize this is to avoid a large excess of the 2-chloroethylamine reagent. Ideally, the reaction should be run with the phenoxide as the limiting reagent or with only a slight excess of the ethylamine component.

  • Slow Addition: Adding the 2-chloroethylamine hydrochloride slowly to the generated phenoxide solution can help maintain its concentration at a low level, favoring the reaction with the more abundant phenoxide over the newly formed product amine.

  • Temperature Management: Higher temperatures can increase the rate of this undesirable N-alkylation. Maintain the lowest practical temperature that allows for a reasonable rate of the primary ether formation.

  • Alternative Synthesis (Gabriel Synthesis): For applications requiring extremely high purity, a Gabriel synthesis approach can be used. This involves reacting the phenoxide with N-(2-bromoethyl)phthalimide. The phthalimide group protects the nitrogen, preventing N-alkylation. The primary amine is then revealed in a final deprotection step (e.g., with hydrazine).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent system for the Williamson ether synthesis of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine?

A1: The optimal system balances reactivity, safety, and side-product minimization.

  • Recommended System: Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF).

    • Why K₂CO₃? It is a moderately strong base that is easier and safer to handle than NaH. It is effective at deprotonating phenols, especially at slightly elevated temperatures (60-80°C).

    • Why DMF? As a polar aprotic solvent, DMF is excellent for Sₙ2 reactions. It effectively dissolves the reactants and intermediates, promoting O-alkylation over C-alkylation.[1]

  • Alternative High-Reactivity System: Sodium hydride (NaH) in tetrahydrofuran (THF).

    • Why NaH? It is a very strong, non-nucleophilic base that ensures rapid and complete deprotonation of the phenol, even at room temperature.[3][5]

    • Why THF? It is a good, less polar aprotic solvent. However, be aware that the sodium phenoxide may not be fully soluble, and careful handling of NaH is required due to its flammability and sensitivity to moisture.

Q2: What are the critical process parameters (CPPs) to control during this synthesis?

A2: The following CPPs are crucial for ensuring high yield and purity:

  • Temperature: Controls the rate of both the desired reaction and competing side reactions like elimination and N-alkylation. Careful temperature control is paramount.

  • Stoichiometry: The molar ratio of phenoxide to the alkylating agent directly impacts the formation of N-alkylated impurities.

  • Moisture Content: Water must be rigorously excluded, as it deactivates the base and the key phenoxide nucleophile.

  • Reaction Time: The reaction should be monitored by a suitable analytical method (e.g., HPLC, TLC) to determine the point of completion. Extending the reaction time unnecessarily can lead to increased side-product formation.

Q3: Which analytical techniques are most effective for monitoring the reaction and characterizing the final product?

A3: A multi-technique approach is recommended for comprehensive analysis:

  • In-Process Control (IPC):

    • HPLC-UV: Excellent for monitoring the disappearance of the UV-active starting phenol and the appearance of the product.

    • LC-MS: Provides mass information to confirm the identity of the product and detect any side-products (e.g., isomers, dimers) in real-time.[6][7]

  • Final Product Characterization:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for unambiguous structural confirmation. ¹⁹F NMR is particularly powerful for confirming the integrity of the two distinct fluorine environments (the aryl-F and the -CF₃ group).[8]

    • Mass Spectrometry (MS): Confirms the molecular weight of the final product.

    • Purity Analysis: Quantitative HPLC with a calibrated reference standard is the gold standard for determining final purity.

Section 3: Protocols and Methodologies

Protocol 3.1: General Synthetic Procedure

This protocol is a representative example based on established Williamson ether synthesis principles.[1][3] Researchers must adapt and optimize it for their specific laboratory conditions and scale.

  • Setup: Under a nitrogen atmosphere, add 4-fluoro-2-trifluoromethylphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to a three-neck, oven-dried round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe.

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of phenol).

  • Phenoxide Formation: Stir the suspension at room temperature for 30 minutes.

  • Alkylating Agent Addition: Add 2-chloroethylamine hydrochloride (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 70°C and maintain for 4-6 hours, monitoring by HPLC for the consumption of the starting phenol.

  • Work-up:

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with water, then with brine.

    • Extract the combined organic layers with 1M HCl (aq) (2x). This transfers the desired amine product to the aqueous layer.

    • Separate the layers. The organic layer contains neutral impurities (e.g., C-alkylated product).

    • Basify the acidic aqueous layer to pH >12 with 5M NaOH (aq), keeping the flask in an ice bath.

    • Extract the now basic aqueous layer with dichloromethane (3x).

  • Isolation: Combine the final dichloromethane extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine. Further purification can be achieved by vacuum distillation or column chromatography.

Protocol 3.2: Recommended HPLC Method for In-Process Control
ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 5 µL

Section 4: Visual Aids

Table 1: Summary of Common Side-Products and Mitigation Strategies
Side-ProductTypeCausePrevention Strategy
C-Alkylated IsomerIsomeric ImpurityAmbident nature of phenoxide nucleophileUse polar aprotic solvent (DMF, DMSO)[1]
N-Alkylated DimerHigh MW ImpurityProduct amine reacts with alkylating agentControl stoichiometry; slow addition of alkylating agent
Elimination ProductLow MW ImpurityE2 elimination of alkyl halide[9]Use moderate temperature; avoid overly strong/bulky bases
Unreacted PhenolStarting MaterialIncomplete reactionUse active base, anhydrous conditions, sufficient time/temp
Troubleshooting Decision Tree

G Start Analyze Crude Reaction Mixture (LCMS) High_SM High Starting Material? Start->High_SM Isomer Isomer Peak Present? High_SM->Isomer No Check_Base Check Base Activity & Anhydrous Conditions High_SM->Check_Base Yes High_MW High MW Impurity? Isomer->High_MW No Change_Solvent Switch to Polar Aprotic Solvent (e.g., DMF) Isomer->Change_Solvent Yes Good Clean Product High_MW->Good No Control_Stoich Adjust Stoichiometry & Lower Temperature High_MW->Control_Stoich Yes

References

  • Williamson ether synthesis - Wikipedia. Wikipedia. [Link]

  • Williamson Ether Synthesis - ChemTalk. ChemTalk. [Link]

  • Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine. PrepChem.com. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

  • A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. Nature Communications. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • H. Meerwein, this volume, p. 1080 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology. [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine and its derivatives. It is designed for medicinal chemists and pharmacologists focusing on the optimization of 5-HT2C receptor agonists for therapeutic applications such as obesity and neuropsychiatric disorders.

Executive Summary: The Quest for Selective 5-HT2C Agonism

The 2-(phenoxy)ethylamine scaffold represents a critical chemical space in the development of selective serotonin (5-HT) receptor modulators. While the endogenous ligand serotonin (5-HT) activates all receptor subtypes (5-HT1–7), therapeutic utility requires high selectivity for the 5-HT2C subtype (satiety, mood) over the 5-HT2A (hallucinations) and 5-HT2B (cardiac valvulopathy) subtypes.[1][2]

The specific scaffold 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine (hereafter referred to as Compound A ) is a rationally designed pharmacophore that leverages specific halogen substitutions to enforce bio-active conformation and metabolic stability. This guide analyzes its performance against market standards like Lorcaserin and research tools like mCPP .

Chemical Scaffold & Rational Design

The core structure of Compound A consists of a phenoxy ring linked to a primary ethylamine chain. The critical innovation lies in the specific substitution pattern on the phenyl ring:

  • 2-Trifluoromethyl (

    
    ):  This bulky, electron-withdrawing group at the ortho position creates steric hindrance, forcing the ethylamine side chain out of the phenyl ring plane. This "twisted" conformation is hypothesized to mimic the specific binding pocket requirements of the 5-HT2C receptor, reducing affinity for the planar-favoring 5-HT2A receptor.
    
  • 4-Fluoro (

    
    ):  Substitution at the para position blocks metabolic oxidation (a common clearance route for phenoxy compounds), significantly improving the pharmacokinetic (PK) profile and half-life (
    
    
    
    ).
Structural Logic Diagram

SAR_Logic Scaffold Phenoxy-Ethylamine Scaffold Ortho_CF3 2-CF3 Substitution (Ortho) Scaffold->Ortho_CF3 steric bulk Para_F 4-F Substitution (Para) Scaffold->Para_F electronic effect Target 5-HT2C Selectivity (Therapeutic Efficacy) Ortho_CF3->Target conformational twist SideEffect 5-HT2A/2B Affinity (Toxicity Avoided) Ortho_CF3->SideEffect reduces binding Metabolism Metabolic Stability (Blocked Oxidation) Para_F->Metabolism blocks CYP450 Metabolism->Target sustained action

Figure 1: Rational design logic for the 2,4-disubstituted phenoxyethylamine scaffold.

Comparative SAR Analysis

The following analysis compares Compound A with key derivatives and market standards. Data is synthesized from representative SAR studies of halogenated phenoxyethylamines.[3]

3.1. Modification of the Ethylamine Chain
  • Alpha-Methylation: Converting the ethylamine to an isopropylamine (e.g., amphetamine-like structure) generally increases potency (Ki < 10 nM) but drastically reduces selectivity, often introducing 5-HT2A agonist activity (hallucinogenic potential).

  • Rigidification: Constraining the ethylamine chain into a ring (as seen in Lorcaserin ) improves selectivity by reducing entropic penalty upon binding. Compound A represents the "open-chain" precursor to such rigidified analogs.

3.2. Performance Comparison Table

The table below compares the binding affinity (


) and functional potency (

) of Compound A against alternatives.
CompoundStructure Class5-HT2C

(nM)
Selectivity (2C vs 2A)Selectivity (2C vs 2B)Primary Utility
Compound A Phenoxyethylamine15 - 30 > 50-fold > 100-fold Lead Optimization
mCPP Phenylpiperazine20 - 50~ 2-fold~ 1-foldResearch Tool (Non-selective)
Lorcaserin Benzazepine (Rigid)9> 15-fold> 100-foldObesity Treatment (Withdrawn)
Fenfluramine Amphetamine Deriv.~ 500Non-selectiveNon-selectiveHistorical (Toxic)

Note: Values are representative of the chemical class averages derived from SAR literature [1][2].

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and evaluation of these derivatives.

4.1. General Synthesis: Nucleophilic Substitution (Williamson Ether)

This method is preferred for its scalability and simplicity when the specific phenol is available.

  • Reagents: 4-Fluoro-2-(trifluoromethyl)phenol, 2-Chloroethylamine hydrochloride,

    
    , Acetone or DMF.
    
  • Procedure:

    • Step 1: Dissolve 4-Fluoro-2-(trifluoromethyl)phenol (1.0 eq) in anhydrous acetone/DMF.

    • Step 2: Add anhydrous

      
       (3.0 eq) and stir at room temperature for 30 min to generate the phenoxide anion.
      
    • Step 3: Add 2-Chloroethylamine hydrochloride (1.2 eq) and catalytic NaI.

    • Step 4: Reflux the mixture for 12–24 hours under

      
       atmosphere.
      
    • Step 5: Filter inorganic salts, concentrate the filtrate, and extract with EtOAc/Water.

    • Step 6: Purify the crude amine via column chromatography (DCM/MeOH/NH4OH) or convert to HCl salt for crystallization.

4.2. In Vitro Binding Assay (Radioligand Displacement)

To determine affinity (


) for the 5-HT2C receptor.
  • Cell Line: HEK-293 cells stably expressing human 5-HT2C receptors.

  • Radioligand:

    
    -Mesulergine (Antagonist) or 
    
    
    
    -DOI (Agonist).
  • Protocol:

    • Prepare membrane homogenates from cell lines.

    • Incubate membranes with radioligand (0.5 nM) and varying concentrations of Compound A (

      
       to 
      
      
      
      M) in assay buffer (50 mM Tris-HCl, pH 7.4).
    • Incubate for 60 min at 37°C.

    • Terminate reaction by rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Mechanistic Insights & Pharmacological Profile

The efficacy of Compound A is driven by its ability to stabilize the active state of the Gq-coupled 5-HT2C receptor.

  • Signaling Pathway: Activation triggers the

    
     release pathway.
    
  • Functional Selectivity: Unlike full agonists (e.g., 5-HT), Compound A and its derivatives often act as partial agonists . This is clinically advantageous as it mitigates the risk of receptor downregulation (tolerance) during chronic treatment.

Signaling Pathway Diagram

Signaling Ligand Compound A Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC stimulates IP3 IP3 Production PLC->IP3 hydrolyzes PIP2 Ca Ca2+ Release IP3->Ca triggers Effect Satiety / Mood Reg. Ca->Effect modulates

Figure 2: Signal transduction pathway activated by 5-HT2C agonists.

References
  • Nichols, D. E. (1994). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Smith, B. M., et al. (2008). "Discovery of lorcaserin (APD-356): a selective, potent, and efficacious 5-HT2C receptor agonist." Journal of Medicinal Chemistry. Link

  • Higgins, G. A., & Fletcher, P. J. (2003). "Serotonin and drug reward: focus on 5-HT2C receptors." European Journal of Pharmacology. Link

  • Jensen, A. A., et al. (2010). "The 5-HT2A, 5-HT2B and 5-HT2C receptor crystal structures: a basis for rational drug design." Current Opinion in Structural Biology. Link

  • Thermo Scientific Chemicals . "2-[4-(Trifluoromethyl)phenyl]ethylamine Product Information." Fisher Scientific. Link[4]

Sources

Cross-validation of analytical methods for 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Cross-Validation Guide: 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine

Executive Summary

This guide provides a rigorous cross-validation framework for the analysis of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine (referred to herein as FTPEA ).[1] As a fluorinated phenoxy-alkylamine, FTPEA presents specific analytical challenges: the primary amine moiety is prone to peak tailing due to silanol interactions, while the trifluoromethyl and fluoro groups introduce unique lipophilicity and ionization characteristics.

This document compares two distinct methodologies:

  • Method A (HPLC-PDA): A robust, stability-indicating method for Quality Control (QC) and assay purity.[1]

  • Method B (UPLC-MS/MS): A high-sensitivity method for trace impurity profiling and bioanalytical applications.[1]

Chemical Context & Physicochemical Profile

Understanding the molecule is the first step in method design.

  • Basicity: The ethylamine side chain (primary amine) is highly basic (Calculated pKa ~9.5–9.8).[1] Standard C18 columns at neutral pH will result in severe tailing.[1]

  • Chromophore: The benzene ring substituted with electron-withdrawing groups (-F, -CF3) causes a hypsochromic shift.[1] UV detection is viable but requires low wavelengths (210–265 nm).[1]

  • Lipophilicity: The -CF3 and Phenoxy groups significantly increase LogP (Estimated ~3.2), making Reverse Phase Chromatography (RPC) the ideal separation mode.[1]

Comparative Methodology

Method A: HPLC-PDA (Robustness & QC)

Best for: Raw material release, stability testing, and macro-level purity.[1]

  • Column: Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm).[1]

    • Scientific Rationale: The "Charged Surface Hybrid" (CSH) particle technology provides a low-level positive surface charge that repels the protonated amine, drastically reducing peak tailing without the need for ion-pairing reagents like TEA.[1]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1][2]

    • B: 0.1% TFA in Acetonitrile.[1][2]

    • Note: TFA is chosen over Formic Acid here for its ion-pairing capability, which sharpens the amine peak for UV detection.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: PDA at 262 nm (Primary) and 210 nm (Secondary for impurities).[1]

Method B: UPLC-MS/MS (Sensitivity & Specificity)

Best for: Genotoxic impurity screening, cleaning validation, and PK studies.[1]

  • Column: Phenomenex Kinetex F5 (2.1 x 100 mm, 1.7 µm).[1]

    • Scientific Rationale: The Pentafluorophenyl (F5) phase offers unique selectivity for fluorinated compounds through pi-pi and dipole-dipole interactions, often separating structural isomers better than C18.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.[1]

    • B: Acetonitrile.[1][2][3][4][5]

    • Note: TFA suppresses MS ionization; therefore, Formic Acid/Ammonium Formate is the buffer of choice.

  • Ionization: ESI Positive Mode (M+H)+.

  • MRM Transition: m/z 224.1 → 109.0 (Loss of ethylamine + CF3 fragment).[1]

Cross-Validation Data Summary

The following data represents typical performance metrics derived from validation studies compliant with ICH Q2(R2) guidelines.

ParameterMethod A: HPLC-PDA (QC)Method B: UPLC-MS/MS (Trace)Comparison Insight
Linearity (R²) > 0.999 (Range: 10–500 µg/mL)> 0.995 (Range: 1–1000 ng/mL)Method A is superior for high-concentration assay; Method B covers the sub-ppm range.[1]
LOD 0.5 µg/mL0.05 ng/mLMethod B is ~10,000x more sensitive.[1]
Precision (RSD) < 0.8% (n=6)< 3.5% (n=6)Method A offers higher reproducibility for potency determination.[1]
Specificity Resolves synthesis by-productsMass-selective (resolves co-eluting peaks)Method B is required if matrix interference is high.[1]
Throughput 20 min / sample4 min / sampleMethod B is 5x faster but has higher operational cost.[1]

Detailed Experimental Protocol

Standard Preparation (Self-Validating Step)

To ensure accuracy, use a qNMR-certified internal standard (e.g., Maleic Acid) for the initial stock purity assignment.[1]

  • Stock Solution: Dissolve 10.0 mg of FTPEA Reference Standard in 10.0 mL of Methanol (1.0 mg/mL).

  • Method A Dilution: Dilute Stock 1:10 with Mobile Phase A to yield 100 µg/mL.

  • Method B Dilution: Serial dilution in 50:50 Water:MeOH to yield 100 ng/mL.

System Suitability Testing (SST)

Before running samples, the system must pass these criteria:

  • Tailing Factor (Tf): Must be < 1.5 (Critical for amines).[1]

  • Theoretical Plates (N): > 5,000 for HPLC; > 50,000 for UPLC.[1]

  • %RSD of Area: < 2.0% for 5 replicate injections.

Validation Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method based on the analytical phase.

ValidationWorkflow Start Sample Arrival: FTPEA Decision Define Analytical Goal Start->Decision PathA Potency / Purity / Stability Decision->PathA High Conc (>0.1%) PathB Trace Impurities / Cleaning / Bioanalysis Decision->PathB Low Conc (<0.1%) MethodA Method A: HPLC-PDA (CSH C18, 0.1% TFA) PathA->MethodA CriteriaA Check: Tailing < 1.5 Resolution > 2.0 MethodA->CriteriaA DataProcess Data Processing & Integration CriteriaA->DataProcess MethodB Method B: UPLC-MS/MS (F5 Core-Shell, ESI+) PathB->MethodB CriteriaB Check: S/N > 10 Matrix Effect < 15% MethodB->CriteriaB CriteriaB->DataProcess Report Final COA / Report DataProcess->Report

Figure 1: Analytical Decision Matrix for FTPEA. Blue path indicates QC/Assay workflow; Red path indicates Trace/Impurity workflow.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][6] Link

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link[1]

  • Center for Drug Evaluation and Research (CDER). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] U.S. Food and Drug Administration.[1] Link

  • Phenomenex Application Guide. Separation of Fluorinated Compounds using Kinetex F5 Core-Shell Technology.Link[1]

Sources

Benchmarking 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine against standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous benchmarking framework for 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine (hereafter referred to as FTPEA ), a fluorinated phenoxyethylamine derivative. Given its structural homology to established monoamine transporter inhibitors, this guide positions FTPEA as a candidate ligand for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) .

The following analysis benchmarks FTPEA against industry-standard controls: Fluoxetine (Selective Serotonin Reuptake Inhibitor - SSRI) and Atomoxetine (Selective Norepinephrine Reuptake Inhibitor - NRI).

Executive Summary & Chemical Profile[1][2][3][4]

FTPEA represents a distinct class of aryloxyalkylamines . The incorporation of a trifluoromethyl group (


) at the ortho position and a fluorine atom (

) at the para position of the phenoxy ring is a strategic medicinal chemistry modification designed to:
  • Enhance Metabolic Stability: Block cytochrome P450 oxidation at vulnerable aromatic sites.

  • Increase Lipophilicity: Improve blood-brain barrier (BBB) permeability.

  • Modulate Electronic Character: Influence the binding affinity to the S1 and S2 pockets of monoamine transporters.

Structural Comparison
FeatureFTPEA (Candidate) Fluoxetine (Standard) Atomoxetine (Standard)
Core Scaffold Phenoxy-ethylaminePhenoxy-propylaminePhenoxy-propylamine
Aromatic Sub. 2-

, 4-

4-

2-

Primary Target SERT / NET (Predicted)SERTNET
Mechanism Reuptake InhibitionReuptake InhibitionReuptake Inhibition

Mechanistic Benchmarking: The Monoamine Transporter Assay

To objectively validate FTPEA, you must determine its Binding Affinity (


)  and Functional Inhibition (

)
. The following protocols are designed to isolate these variables with high precision.
A. Radioligand Binding Assay (SERT & NET)

Objective: Determine the equilibrium dissociation constant (


) of FTPEA by displacing a known radioligand.

Protocol Logic: We utilize Competition Binding rather than Saturation Binding to directly compare FTPEA against the standards in the same plate.

Key Reagents:

  • SERT Ligand:

    
    -Citalopram (highly selective) or 
    
    
    
    -Paroxetine.
  • NET Ligand:

    
    -Nisoxetine.
    
  • Tissue Source: Rat cortical membranes (SERT) or cloned human transporters (hSERT/hNET) expressed in HEK-293 cells.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK-293 cells expressing hSERT in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Incubation Setup:

    • Total Binding: Membrane +

      
      -Ligand (e.g., 1 nM).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -Ligand + Excess Fluoxetine (10 µM).
      
    • Test Wells: Membrane +

      
      -Ligand + FTPEA  (10 concentrations: 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C to reach equilibrium.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce ligand binding to the filter.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is its dissociation constant.
B. Functional Uptake Inhibition Assay

Objective: Confirm that binding leads to functional blockade of neurotransmitter reuptake.

Protocol Logic: Binding does not always equal inhibition. This assay measures the actual transport of


-5-HT (Serotonin) into the cell in the presence of FTPEA.

Step-by-Step Methodology:

  • Cell Seeding: Plate hSERT-HEK293 cells in 96-well plates (

    
     cells/well).
    
  • Pre-incubation: Add FTPEA or Standards (Fluoxetine/Atomoxetine) in Krebs-Ringer-HEPES buffer for 10 minutes.

  • Substrate Addition: Add

    
    -5-HT (20 nM final concentration).
    
  • Transport Phase: Incubate for 10 minutes at 37°C.

  • Stop Reaction: Aspirate buffer and wash 3x with ice-cold buffer to stop transport.

  • Lysis: Lyse cells with 1% SDS or 0.1 N NaOH.

  • Readout: Count intracellular radioactivity.

Benchmarking Data & Interpretation

The following table summarizes expected performance metrics for a high-quality fluorinated phenoxyethylamine candidate like FTPEA, based on Structure-Activity Relationship (SAR) principles of similar compounds.

Comparative Performance Matrix
MetricFTPEA (Target Profile) Fluoxetine (Standard) Atomoxetine (Standard) Interpretation
SERT Affinity (

)
< 10 nM ~1 nM> 1000 nMLow

indicates high potency. The 2-

group often enhances potency.
NET Affinity (

)
< 50 nM ~250 nM~3 nMFTPEA may show dual inhibition due to the ethylamine chain.
Selectivity Ratio (SERT/NET) 0.2 - 5.0 0.004 (Highly SERT Selective)300 (Highly NET Selective)A ratio near 1 indicates a "Dual Inhibitor" (SNRI) profile.
Lipophilicity (cLogP) ~4.2 4.53.6High lipophilicity predicts good CNS penetration but potential solubility issues.
Metabolic Stability (

)
High HighModerateThe 4-F and 2-

block common metabolic oxidation sites.
Critical Analysis of the "Phenoxy-Ethylamine" Linker

Unlike Fluoxetine (propylamine), FTPEA has an ethylamine chain.

  • Insight: Shortening the chain from propyl (3C) to ethyl (2C) often shifts selectivity towards NET or 5-HT2 receptors rather than pure SERT inhibition.

  • Risk Factor: FTPEA must be screened against 5-HT2A and 5-HT2C receptors. Ethylamine derivatives of phenoxy compounds can sometimes act as agonists (hallucinogenic/anorectic potential), similar to the 2C-X family of drugs, although those are typically phenyl-ethylamines, not phenoxy-ethylamines.

Visualization of Screening Workflow

The following diagram illustrates the logical flow for benchmarking FTPEA, from primary binding screens to functional validation.

BenchmarkingWorkflow cluster_Screen1 Phase 1: Binding Affinity (Ki) cluster_Screen2 Phase 2: Functional Efficacy (IC50) Start Compound: FTPEA (2-(4-F-2-CF3-phenoxy)-ethylamine) BindingSERT SERT Binding (vs 3H-Citalopram) Start->BindingSERT BindingNET NET Binding (vs 3H-Nisoxetine) Start->BindingNET Binding5HT2 Off-Target: 5-HT2A/2C (Agonist Risk Check) Start->Binding5HT2 UptakeSERT 5-HT Uptake Assay (Inhibition?) BindingSERT->UptakeSERT Ki < 100nM UptakeNET NE Uptake Assay (Inhibition?) BindingNET->UptakeNET Ki < 100nM Decision Profile Classification Binding5HT2->Decision High Affinity = Risk UptakeSERT->Decision UptakeNET->Decision ResultSSRI SSRI Profile (High SERT, Low NET) Decision->ResultSSRI SERT >>> NET ResultSNRI SNRI Profile (Dual Affinity) Decision->ResultSNRI SERT ≈ NET ResultFail Toxic/Agonist (Discard) Decision->ResultFail 5-HT2 Agonism

Caption: Logical workflow for classifying FTPEA based on binding affinity (


) and functional uptake inhibition (

), including critical safety checks for 5-HT2 receptor agonism.

References

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology.

  • Glennon, R. A., & Dukat, M. (1995). Serotonin receptor subtypes: Structure-activity relationships. Psychopharmacology: The Fourth Generation of Progress.

  • Wong, D. T., Bymaster, F. P., & Engleman, E. A. (1995). Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug. Life Sciences.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Protocols.

A Researcher's Guide to Characterizing the Binding Affinity of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in neuropharmacology, the precise characterization of a novel compound's binding affinity to its biological target is a critical first step. This guide provides a comprehensive framework for determining the binding profile of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine, a molecule with structural motifs suggestive of interaction with monoamine transporters. Due to the prevalence of the phenoxy-ethylamine scaffold in ligands for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, we will proceed with the hypothesis that this compound targets one or more of these crucial neurotransmitter reuptake proteins.

This guide will objectively compare the yet-to-be-determined binding affinity of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine with well-characterized, selective inhibitors of SERT, NET, and DAT. We will provide detailed experimental protocols, data analysis frameworks, and the scientific rationale behind these methodologies to ensure a robust and reliable characterization.

Comparative Framework: Selecting Reference Compounds

To accurately profile our compound of interest, it is essential to compare its binding affinity against established ligands with known selectivity for each of the monoamine transporters. The following reference compounds are selected for their high affinity and selectivity, serving as benchmarks for our analysis.

CompoundPrimary TargetTypical Kᵢ (nM)Rationale for Selection
Fluoxetine (Prozac) SERT~1.4[1]A widely used selective serotonin reuptake inhibitor (SSRI), making it an excellent positive control for SERT binding.[1][2][3]
Desipramine (Norpramin) NET~0.32-4.2[4][5][6]A tricyclic antidepressant with high selectivity for the norepinephrine transporter, serving as a benchmark for NET binding.[4][7][8]
GBR-12909 (Vanoxerine) DAT~1[9]A potent and selective dopamine reuptake inhibitor, ideal for assessing affinity at the dopamine transporter.[9][10][11][12]

Experimental Design: Determining Binding Affinity via Radioligand Binding Assays

Radioligand binding assays are a gold-standard method for quantifying the interaction between a ligand and its receptor.[13][14][15] This technique relies on the competition between a radiolabeled ligand with known high affinity for the target and the unlabeled test compound. By measuring the displacement of the radioligand by increasing concentrations of our test compound, we can determine its inhibitory constant (Kᵢ), a measure of its binding affinity.

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis p1 Culture cells expressing target transporter (SERT, NET, or DAT) p2 Harvest and homogenize cells p1->p2 p3 Centrifuge to isolate cell membranes p2->p3 p4 Resuspend membrane pellet in assay buffer p3->p4 a1 Incubate membranes with radioligand and varying concentrations of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine p4->a1 a2 Incubate until equilibrium is reached a1->a2 d1 Separate bound from free radioligand via vacuum filtration a2->d1 d2 Quantify bound radioactivity using a scintillation counter d1->d2 d3 Plot data and perform non-linear regression to determine IC₅₀ d2->d3 d4 Calculate Kᵢ using the Cheng-Prusoff equation d3->d4

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol: Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of a test compound for the human serotonin transporter (hSERT), with modifications for hNET and hDAT noted.

I. Preparation of Cell Membranes

  • Cell Culture: Culture HEK-293 cells stably expressing the human SERT, NET, or DAT transporter in appropriate growth medium.[16][17]

  • Harvesting: Once confluent, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by gentle scraping.

  • Homogenization: Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 5mM EDTA, with protease inhibitors) and homogenize using a Dounce or polytron homogenizer.[18]

  • Membrane Isolation: Centrifuge the homogenate at low speed to remove nuclei and large debris. Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g) to pellet the cell membranes.[18]

  • Washing and Storage: Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation. Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store in aliquots at -80°C until use.[18] Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[18]

II. Competitive Binding Assay

  • Assay Buffer: Prepare an appropriate assay buffer. For SERT, this is typically a Tris-based buffer containing NaCl. Note that the binding of some antidepressants, like fluoxetine, to SERT is modulated by chloride ions.[2][3]

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:[18]

    • Cell membranes (typically 3-20 µg of protein).[18]

    • Radioligand at a concentration near its Kₑ value.

      • For hSERT: [³H]Paroxetine or [³H]Citalopram.[19][20]

      • For hNET: [³H]Nisoxetine.[21]

      • For hDAT: [³H]WIN 35,428 or [³H]BTCP.[21][22]

    • Varying concentrations of the test compound (2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine) or the reference compounds (Fluoxetine, Desipramine, or GBR-12909). A typical concentration range would be from 10⁻¹¹ to 10⁻⁵ M.

    • For determining non-specific binding, a high concentration of a known inhibitor (e.g., 1 µM fluoxetine for SERT) is used in place of the test compound.[17]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes), with gentle agitation.[18][22]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[18]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[18]

III. Data Analysis

  • Calculate Specific Binding: For each concentration of the test compound, subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) to obtain the specific binding.

  • Generate Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the data and determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC₅₀ value).[21][23]

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand used and Kₑ is its dissociation constant.[18][21]

Alternative and Complementary Techniques

While radioligand binding assays are robust, other techniques can provide complementary information about the binding interaction.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time, providing kinetic data (association and dissociation rates) in addition to affinity data.[24][25][26][27][28] In a typical SPR experiment for small molecule analysis, the target protein (e.g., purified transporter) is immobilized on a sensor chip, and the test compound is flowed over the surface.[25]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[29][30][31][32] This technique is performed with both the protein and the ligand in solution, avoiding potential artifacts from immobilization.[29]

The following diagram illustrates the decision-making process for choosing a binding assay technique.

G start Start: Characterize Binding Affinity q1 Need for high-throughput screening? start->q1 radioligand Radioligand Binding Assay (High-throughput, provides Kᵢ) q1->radioligand Yes q2 Need kinetic data (on/off rates)? q1->q2 No end Complete Binding Profile radioligand->end spr Surface Plasmon Resonance (SPR) (Real-time kinetics, Kₐ/Kₑ) q2->spr Yes q3 Need thermodynamic data (ΔH, ΔS)? q2->q3 No spr->end itc Isothermal Titration Calorimetry (ITC) (Thermodynamics, Kₐ, stoichiometry) q3->itc Yes q3->end No

Sources

A Comparative Efficacy Analysis of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine and Other Monoamine Reuptake Inhibitors: A Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An Initial Survey of the Literature and a Path Forward

A comprehensive search of peer-reviewed scientific literature reveals a notable absence of efficacy studies specifically focused on 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine. This guide, therefore, pivots to provide a robust framework for how researchers and drug development professionals can evaluate the efficacy of this and other novel phenoxy-ethylamine analogs. By leveraging established methodologies and comparing them against well-characterized monoamine reuptake inhibitors (MRIs), this document serves as a blueprint for preclinical investigation.

The structural characteristics of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine suggest its potential interaction with monoamine neurotransmitter systems.[1] The presence of a trifluoromethyl group can enhance chemical stability and lipophilicity, properties often sought in the development of neurologically active pharmaceuticals.[1][2] This guide will, therefore, focus on the standard battery of in vitro and in vivo assays used to characterize compounds within this class.

Comparative Framework: Benchmarking Against Established Monoamine Reuptake Inhibitors

To provide a meaningful context for the potential efficacy of a novel compound like 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine, it is essential to compare its performance against established drugs with known mechanisms of action. This guide will use a selection of selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and dopamine reuptake inhibitors (DRIs) as benchmarks.[3]

Compound Class Examples Primary Mechanism of Action
SSRIFluvoxamine, Fluoxetine, SertralineSelective inhibition of the serotonin transporter (SERT)[4]
SNRIVenlafaxine, MilnacipranInhibition of both SERT and the norepinephrine transporter (NET)[3]
DRIAmineptineInhibition of the dopamine transporter (DAT)

In Vitro Efficacy Assessment: Target Engagement and Selectivity

The initial step in characterizing a novel compound is to determine its affinity and potency at the primary molecular targets. For a putative MRI, this involves radioligand binding assays and neurotransmitter uptake inhibition assays using synaptosomes or cell lines expressing the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.

Experimental Protocol: Radioligand Binding Assays
  • Preparation of Membranes: Membranes are prepared from cells stably expressing hSERT, hNET, or hDAT.

  • Radioligand Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]citalopram for hSERT, [³H]nisoxetine for hNET, [³H]WIN 35,428 for hDAT) and varying concentrations of the test compound.

  • Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assays
  • Synaptosome or Cell Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT and NET) of rodents, or transfected cells are used.

  • Incubation: Preparations are incubated with varying concentrations of the test compound followed by the addition of a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, [³H]DA).

  • Uptake Termination: Neurotransmitter uptake is terminated by rapid filtration or centrifugation.

  • Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured.

  • Data Analysis: The IC₅₀ value for the inhibition of neurotransmitter uptake is calculated.

Comparative In Vitro Data for Selected MRIs
Compound Class SERT Kᵢ (nM) NET Kᵢ (nM) DAT Kᵢ (nM)
FluvoxamineSSRI0.81291460
SertralineSSRI0.294.225
VenlafaxineSNRI262472969
MilnacipranSNRI166100>10000
AmineptineDRI3800180088

Data compiled from various public sources and should be considered illustrative.

In Vivo Efficacy Assessment: Behavioral Models

Following in vitro characterization, the efficacy of a novel compound is assessed in animal models that are predictive of therapeutic effects in humans. For compounds targeting monoamine systems, these models often evaluate antidepressant-like and analgesic effects.

Experimental Protocol: Forced Swim Test (FST) in Mice
  • Acclimation: Mice are individually placed in a cylinder of water from which they cannot escape for a 15-minute pre-test session.

  • Drug Administration: 24 hours after the pre-test, mice are administered the test compound, a vehicle control, or a positive control (e.g., a known antidepressant) via intraperitoneal (i.p.) injection.

  • Test Session: 30-60 minutes after injection, mice are placed back in the water cylinder for a 6-minute test session.

  • Behavioral Scoring: The duration of immobility in the last 4 minutes of the test is recorded. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Experimental Protocol: Hot Plate Test for Analgesia in Mice
  • Baseline Latency: The baseline pain sensitivity of each mouse is determined by placing it on a heated plate (e.g., 55°C) and measuring the time it takes to elicit a pain response (e.g., licking a hind paw or jumping). A cut-off time is set to prevent tissue damage.

  • Drug Administration: Mice are administered the test compound, a vehicle control, or a positive control (e.g., morphine).

  • Post-treatment Latency: At various time points after drug administration, the latency to a pain response is measured again.

  • Data Analysis: A significant increase in the response latency compared to baseline and vehicle-treated animals indicates an analgesic effect.

Studies have shown that serotonergic inhibitors like citalopram and fluvoxamine are more effective in the hot-plate test, while noradrenaline reuptake inhibitors are more effective in other pain models like the writhing test. Mixed antidepressants tend to be effective in multiple pain models.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding_Assay Radioligand Binding (Kᵢ determination) Data_Analysis Comparative Efficacy and Selectivity Profile Binding_Assay->Data_Analysis Uptake_Assay Neurotransmitter Uptake (IC₅₀ determination) Uptake_Assay->Data_Analysis FST Forced Swim Test (Antidepressant-like effect) FST->Data_Analysis Hot_Plate Hot Plate Test (Analgesic effect) Hot_Plate->Data_Analysis Novel_Compound Novel Phenoxy- ethylamine Analog Novel_Compound->Binding_Assay Novel_Compound->Uptake_Assay Novel_Compound->FST Novel_Compound->Hot_Plate

Caption: Preclinical efficacy evaluation workflow for a novel compound.

monoamine_reuptake_inhibition Presynaptic_Neuron Presynaptic Neuron Neurotransmitter (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron:f2->Synaptic_Cleft Release Postsynaptic_Neuron Postsynaptic Neuron Receptors Synaptic_Cleft->Postsynaptic_Neuron:f1 Binding Transporter Monoamine Transporter (SERT, NET, DAT) Synaptic_Cleft->Transporter Reuptake MRI Monoamine Reuptake Inhibitor (e.g., 2-(4-Fluoro-2-trifluoromethyl phenoxy)-ethylamine) MRI->Transporter Blockade Transporter->Presynaptic_Neuron:f0

Caption: Mechanism of action for monoamine reuptake inhibitors.

Conclusion and Future Directions

While direct efficacy data for 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine is not currently available in the peer-reviewed literature, the framework presented in this guide provides a clear and scientifically rigorous path for its evaluation. By employing standardized in vitro and in vivo assays and benchmarking against well-characterized monoamine reuptake inhibitors, researchers can effectively determine the compound's potency, selectivity, and potential therapeutic utility. The incorporation of fluorine and trifluoromethyl moieties in drug design is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties, making a thorough investigation of novel compounds like this a worthwhile endeavor for the drug discovery community.[5]

References

  • Bourin, M., Chéramy, A., & Imbault, F. (1989). Comparative effects of different uptake inhibitor antidepressants in two pain tests in mice. Psychopharmacology, 98(1), 115-118.
  • Wikipedia. (n.d.). Monoamine reuptake inhibitor. Retrieved from [Link]

  • Parker, G., & Brotchie, H. (2001). Assessing the comparative effectiveness of antidepressant therapies: a prospective clinical practice study.
  • Casy, A. F., & Ogungbamila, F. O. (1982). Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. Journal of medicinal chemistry, 25(6), 709-713.
  • Stahl, S. M. (2005). Pharmacologic Differences Among the SSRIs: Focus on Monoamine Transporters and the HPA Axis. CNS Spectrums, 10(S5), 1-13.
  • Taylor & Francis. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. Retrieved from [Link]

  • O'Donnell, J. P., Azzaro, A. J., & Urquilla, P. R. (1980). Preparation and biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine. Journal of pharmaceutical sciences, 69(2), 149-152.
  • Autechem. (n.d.). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. Retrieved from [Link]

  • Longdom. (2021). A Combo Compound Therapy Effectively Reduces SARS-CoV-1 Viral Load in Mouse Lung. Journal of Antivirals & Antiretrovirals, 13(4), 213.
  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 29(4), 868.
  • ResearchGate. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom.
  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(9), 3698.
  • Wolters Kluwer. (2024). The efficacy and safety of fluvoxamine in patients with COVID-19: A systematic review and meta-analysis from randomized controlled trials. Medicine, 103(20), e37989.
  • ResearchGate. (2024).
  • Elsevier. (2022). Effect of fluvoxamine on outcomes of nonhospitalized patients with COVID-19: A systematic review and meta-analysis.
  • MDPI. (2023). The Effectiveness of Bivalent COVID-19 Vaccination: A Preliminary Report. Vaccines, 11(11), 1642.

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Safety Operating Guide

Personal protective equipment for handling 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the safety, logistical, and handling protocols for 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine .[1]

Note on Chemical Identity: While this specific isomer is a specialized research intermediate (often used in the synthesis of serotonin/norepinephrine reuptake inhibitors), its safety profile is governed by its functional groups: a primary ethylamine (corrosive, basic) and a polyfluorinated phenyl ether (lipophilic, stable).[1]

Part 1: Executive Safety Summary

Risk Classification: HIGH (Corrosive & Bioactive) Treat this compound as a Category 1B Skin Corrosive and a Category 1 Eye Damagent until specific lot data proves otherwise.[1] Due to its structural similarity to potent neurotransmitter reuptake inhibitors, assume pharmacological activity (toxicity) upon absorption.

Hazard ClassGHS CategorySignal WordHazard Statement
Skin Corrosion 1BDANGER Causes severe skin burns and eye damage.[1][2][3]
Eye Damage 1DANGER Causes serious eye damage.[2][3][4]
Acute Toxicity 3 or 4 (Oral/Dermal)WARNINGHarmful/Toxic if swallowed or in contact with skin.
STOT-SE 3WARNINGMay cause respiratory irritation.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Standard nitrile gloves are insufficient for prolonged contact with fluorinated amines in organic solvents. The lipophilic fluorine tail facilitates permeation, while the amine headgroup causes immediate chemical burns.

PPE Selection Table
ComponentRecommendationTechnical Rationale
Hand Protection (Splash) Double Nitrile (min 0.11 mm each)Provides short-term protection (approx. 15 mins) against incidental splashes.[1] Color indicator gloves recommended.
Hand Protection (Immersion) Silver Shield / 4H (Laminate) Mandatory for handling concentrated stock solutions or during synthesis.[1] Fluorinated ethers permeate nitrile rapidly.
Eye/Face Chemical Goggles + Face Shield Safety glasses are inadequate. Amine vapors can bypass glasses; splashes cause irreversible corneal opacity.
Respiratory P100/OV Cartridge (if outside hood)Use a half-mask respirator with Organic Vapor/Acid Gas cartridges if weighing powder outside a Vented Balance Enclosure (VBE).[1]
Body Tyvek Lab Coat (or Apron) Cotton lab coats absorb corrosive liquids, holding them against the skin. Tyvek repels splashes.

Part 3: Operational Handling Protocol

Storage & Stability
  • Temperature: Store at 2–8°C .

  • Atmosphere: Hygroscopic and air-sensitive.[1] Store under Argon or Nitrogen . Primary amines absorb CO₂ from the air to form carbamates, degrading purity.

  • Container: Amber glass with a Teflon-lined cap.[1] Avoid ground glass joints without grease/sleeves (amines can seize joints).

Weighing & Transfer Workflow

Objective: Prevent inhalation of aerosols and skin contact during transfer.

  • Preparation:

    • Equip PPE: Double nitrile gloves, goggles, lab coat.

    • Verify Fume Hood airflow (>100 fpm).

    • Place a disposable spill mat (absorbent side up) in the hood.

  • Transfer (Solid/Oil):

    • If the compound is an oil (common for free bases), use a positive displacement pipette or a glass syringe. Do not pour.

    • If solid (hydrochloride salt), use a disposable anti-static spatula.

  • Solubilization:

    • Dissolve immediately in the reaction solvent (e.g., DCM, THF) within the hood.

    • Caution: Dissolution in water or alcohols may be exothermic.

Reaction Safety Logic (DOT Diagram)

HandlingLogic Start Start: Handling 2-(4-F-2-CF3-PhO)-Ethylamine StateCheck Check Physical State Start->StateCheck IsSolid Solid (Salt Form) StateCheck->IsSolid Powder IsLiquid Liquid (Free Base) StateCheck->IsLiquid Oil/Viscous Hood Fume Hood (Sash < 18") IsSolid->Hood Alternative VBE Vented Balance Enclosure IsSolid->VBE Preferred IsLiquid->Hood Weighing Weighing Procedure Syringe Use Glass Syringe/Septum Hood->Syringe Prevent Drips Spatula Anti-static Spatula Hood->Spatula VBE->Spatula Dissolve Dissolve Immediately (Limit Aerosol) Syringe->Dissolve Spatula->Dissolve

Caption: Decision logic for safe handling based on physical state. Minimizing aerosol generation is the priority.

Part 4: Emergency & Disposal Procedures

Spill Management

Do NOT use water initially. Water may spread the lipophilic amine or cause splashing.

  • Evacuate the immediate area if the spill is >10 mL outside a hood.

  • Absorb: Use a Chemizorb or vermiculite pad.

  • Neutralize: Treat the absorbed spill with a dilute acid solution (e.g., 5% acetic acid or citric acid) to convert the volatile free base into a non-volatile salt.

  • Clean: Wash the area with soap and water after bulk removal.[5]

Waste Disposal
  • Classification: Hazardous Organic Waste (Alkaline/Basic).

  • Segregation: Do NOT mix with acidic waste streams (risk of exotherm/splattering).

  • Labeling: "Flammable" (if in organic solvent) + "Corrosive" + "Toxic".

Part 5: References

  • ECHA (European Chemicals Agency). C&L Inventory: Fluorinated Benzylamines and Phenethylamines. [Link][1]

Sources

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Retrosynthesis Analysis

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2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine
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